molecular formula C14H14N2O B370799 4-ethyl-N-(2-pyridinyl)benzamide

4-ethyl-N-(2-pyridinyl)benzamide

カタログ番号: B370799
分子量: 226.27g/mol
InChIキー: HVNPSCBEYZUXQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-ethyl-N-(2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(2-pyridinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(2-pyridinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H14N2O

分子量

226.27g/mol

IUPAC名

4-ethyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H14N2O/c1-2-11-6-8-12(9-7-11)14(17)16-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,15,16,17)

InChIキー

HVNPSCBEYZUXQO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

正規SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-ethyl-N-(2-pyridinyl)benzamide: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-ethyl-N-(2-pyridinyl)benzamide, a molecule of interest within contemporary drug discovery and development. The document elucidates the compound's molecular and structural characteristics, details robust synthetic protocols, and explores its potential therapeutic applications based on the broader class of N-pyridinylbenzamides. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors, offering both foundational knowledge and actionable insights into the study and application of this compound.

Introduction: The Significance of N-Aryl Amides in Medicinal Chemistry

The amide functional group is a cornerstone of organic and medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules.[1] Among these, N-aryl amides represent a critical class of compounds, with their structural motifs appearing in numerous approved drugs. The synthesis and functionalization of N-aryl amides are therefore of paramount importance in the development of new therapeutic agents.[2][3] The pyridine ring, a common nitrogen-containing heterocycle in FDA-approved drugs, is frequently incorporated into drug candidates to modulate physicochemical properties and target interactions.[4] The convergence of an N-pyridinyl group with a benzamide scaffold, as seen in 4-ethyl-N-(2-pyridinyl)benzamide, presents a compelling framework for exploring novel biological activities. This guide will delve into the specific attributes of this molecule, providing a technical foundation for its further investigation.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's molecular structure and properties is fundamental to its application in drug development. This section details the key identifiers and physicochemical characteristics of 4-ethyl-N-(2-pyridinyl)benzamide.

Molecular Formula and Structure

The molecular formula for 4-ethyl-N-(2-pyridinyl)benzamide is C₁₄H₁₄N₂O. The structure consists of a central amide linkage connecting a 4-ethylphenyl group to a 2-aminopyridine moiety.

Caption: 2D representation of the molecular structure of 4-ethyl-N-(2-pyridinyl)benzamide.

Physicochemical Data Summary

The following table summarizes key computed and, where available, experimental properties of 4-ethyl-N-(2-pyridinyl)benzamide and its closely related isomers. These parameters are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O[5]
Molecular Weight 226.27 g/mol [6]
IUPAC Name 4-ethyl-N-(pyridin-2-yl)benzamideN/A
CAS Number 777872-25-0 (for 4-ethyl-N-4-pyridinyl-benzamide)[7]
Canonical SMILES CCC1=CC=C(C=C1)C(=O)NC2=NC=CC=C2N/A
InChI Key NKUWOPWNSIKZQX-UHFFFAOYSA-N (for 4-ethyl-N-4-pyridinyl-benzamide)[7]
Topological Polar Surface Area (TPSA) 41.99 Ų[8]
Predicted LogP 2.0541[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 4[8]

Note: Some data points are for isomeric or closely related structures and are provided for comparative purposes.

Synthesis and Characterization

The synthesis of N-aryl amides is a well-established field in organic chemistry. This section outlines a robust and adaptable protocol for the laboratory-scale synthesis of 4-ethyl-N-(2-pyridinyl)benzamide, based on standard amide coupling methodologies.

Retrosynthetic Analysis and Strategy

The most direct approach to forming the amide bond in the target molecule is through the coupling of a carboxylic acid derivative with an amine. The retrosynthetic analysis points to two primary starting materials: 4-ethylbenzoic acid (or its activated form) and 2-aminopyridine.

Retrosynthesis target 4-ethyl-N-(2-pyridinyl)benzamide disconnection Amide Bond Disconnection target->disconnection intermediates 4-ethylbenzoyl chloride + 2-aminopyridine disconnection->intermediates starting_materials 4-ethylbenzoic acid intermediates->starting_materials Activation

Caption: Retrosynthetic pathway for 4-ethyl-N-(2-pyridinyl)benzamide.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes the synthesis of 4-ethyl-N-(2-pyridinyl)benzamide from 4-ethylbenzoic acid and 2-aminopyridine. The rationale for this approach lies in its efficiency and the commercial availability of the starting materials. The conversion of the carboxylic acid to the more reactive acyl chloride is a key step to facilitate the nucleophilic attack by the amine.

Step 1: Activation of 4-ethylbenzoic acid

  • To a solution of 4-ethylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-ethylbenzoyl chloride, which is typically used in the next step without further purification.

Causality: The use of oxalyl chloride or thionyl chloride is a standard and highly effective method for converting carboxylic acids to acyl chlorides. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack by the weakly basic 2-aminopyridine. DMF acts as a catalyst in this transformation.

Step 2: Amide Bond Formation

  • Dissolve 2-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 4-ethylbenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the formation of the product by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Causality: The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 4-ethyl-N-(2-pyridinyl)benzamide as a solid.

  • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Self-Validation: The combination of chromatographic purification and spectroscopic characterization provides a self-validating system. The expected spectral data for the product should be consistent with the proposed structure, and the purity can be assessed by the absence of signals corresponding to starting materials or byproducts.

Alternative Synthetic Approaches

While the acyl chloride method is robust, other amide coupling strategies can be employed, particularly for substrates that may be sensitive to the conditions of acyl chloride formation. These include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxy-7-azabenzotriazole (HOAt).[9] More recent advancements in amide synthesis include mechanochemical methods and metal-free protocols, which offer advantages in terms of sustainability and reaction conditions.[1][10]

Potential Applications in Drug Development

While specific biological activity data for 4-ethyl-N-(2-pyridinyl)benzamide is not extensively reported in publicly available literature, the broader class of N-pyridinylbenzamides has shown promise in various therapeutic areas.

Antimycobacterial Activity

Several studies have investigated N-pyridinylbenzamides and their isosteres as potential antimycobacterial agents.[11][12] For instance, certain N-(pyridin-2-yl)benzamides have demonstrated significant activity against Mycobacterium tuberculosis.[11] The substitution pattern on both the pyridine and benzamide rings plays a crucial role in determining the potency and spectrum of activity. The presence of an ethyl group at the 4-position of the benzamide ring, as in the title compound, could influence its lipophilicity and binding affinity to mycobacterial targets. Further screening of 4-ethyl-N-(2-pyridinyl)benzamide against various mycobacterial strains is a logical next step to explore its potential in this area.

Enzyme Inhibition

The pyridine carboxylic acid scaffold and its derivatives are known to be effective enzyme inhibitors.[4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the overall geometry of the molecule can allow for specific interactions within an enzyme's active site. The benzamide portion of the molecule also offers multiple points for interaction. Given the structural similarities to other known enzyme inhibitors, it is plausible that 4-ethyl-N-(2-pyridinyl)benzamide could exhibit inhibitory activity against a range of enzymes, and this warrants investigation through in vitro screening assays.

Fungicidal Properties

Derivatives of N-[2-(4-pyridinyl)ethyl]benzamide have been patented for their use as fungicides.[13] This suggests that the N-pyridinylbenzamide scaffold is a viable pharmacophore for the development of agents to control phytopathogenic fungi. The specific substitution pattern of 4-ethyl-N-(2-pyridinyl)benzamide may confer unique fungicidal properties that could be explored in agricultural applications.

Conclusion and Future Directions

4-ethyl-N-(2-pyridinyl)benzamide is a molecule with a straightforward synthesis and a structural motif that is prevalent in biologically active compounds. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and a reliable synthetic protocol. Based on the known activities of related N-pyridinylbenzamides, this compound represents a promising candidate for further investigation in drug discovery, particularly in the areas of antimycobacterial, enzyme inhibitory, and fungicidal research. Future work should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to fully elucidate its therapeutic potential.

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemPlusChem. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Reaction Chemistry & Engineering. [Link]

  • N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Archiv der Pharmazie. [Link]

  • N-[2-(2-Pyridinyl)ethyl]benzamide. PubChem. [Link]

  • N1-[2-(4-Pyridyl)ethyl]-4-nitrobenzamide. mzCloud. [Link]

  • 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. PMC. [Link]

  • N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Future Medicinal Chemistry. [Link]

  • Benzamide, 4-ethyl-N-butyl-N-ethyl-. NIST WebBook. [Link]

  • N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Taylor & Francis Online. [Link]

  • Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. MDPI. [Link]

  • N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide. PubChem. [Link]

  • N-[2-(4-pyridinyl)ethyl]benzamide derivatives as fungicides. Patentscope. [Link]

  • 4-Ethylbenzaldehyde. Wikipedia. [Link]

  • Benzamide. Wikipedia. [Link]

  • 4-iodo-N-(2-(4-morpholinyl)ethyl)benzamide. PubChem. [Link]

  • Benzamide, N-(4-methoxyphenyl)-4-ethyl-. PubChem. [Link]

  • Benzamide, p-amino-n-antipyrinyl-n-ethyl-. PubChemLite. [Link]

  • 4-ethyl-n-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide. PubChemLite. [Link]

  • Spectral Database for Organic Compounds, SDBS. AIST. [Link]

  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide. SupraBank. [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]

  • Benzamide, 4-nitro-N-ethyl-N-methyl-. NIST WebBook. [Link]

  • 4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide. PubChem. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Benzamide, 4-chloro-N-ethyl-N-methyl-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-ethyl-N-(2-pyridinyl)benzamide in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. The extent to which a compound dissolves in a given solvent dictates its handling, formulation, and, most critically, its bioavailability.[1] 4-ethyl-N-(2-pyridinyl)benzamide is a compound of interest whose structure, featuring both hydrophobic (ethyl group, benzene ring) and hydrophilic (pyridinyl nitrogen, amide group) moieties, presents a classic solubility challenge.

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-ethyl-N-(2-pyridinyl)benzamide in two of the most pertinent solvents in pharmaceutical research: Dimethyl Sulfoxide (DMSO) and Water. As a Senior Application Scientist, this guide moves beyond mere procedural lists to explain the underlying principles and rationale, empowering researchers to not only generate data but also to interpret it with confidence. We will explore the theoretical underpinnings of solubility in these solvents, provide detailed, self-validating experimental protocols, and offer insights into best practices for data acquisition and interpretation. While specific quantitative solubility data for 4-ethyl-N-(2-pyridinyl)benzamide is not widely available in published literature, this guide provides the necessary theoretical and practical methodologies for its determination in a laboratory setting.[1]

Part 1: Physicochemical Profile of Solute and Solvents

A predictive understanding of solubility begins with a thorough analysis of the interacting molecules.

The Solute: 4-ethyl-N-(2-pyridinyl)benzamide

This molecule contains several key structural features that influence its solubility:

  • Aromatic Rings: The benzene and pyridine rings are largely nonpolar and contribute to hydrophobic character.

  • Ethyl Group: The ethyl substituent further increases the nonpolar surface area.

  • Amide Linkage (-CONH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, adding a polar, weakly basic site to the molecule.

The combination of these features suggests an amphipathic nature, where solubility will be highly dependent on the solvent's ability to interact with both polar and nonpolar regions.

Caption: Chemical structure of 4-ethyl-N-(2-pyridinyl)benzamide.

The Solvents: A Tale of Two Polarities

Dimethyl Sulfoxide (DMSO): The Universal Organic Solvent DMSO ((CH₃)₂SO) is a polar aprotic solvent, a distinction that is critical to its function.[2] Its potent solvent properties stem from:

  • High Polarity: The S=O bond creates a strong dipole moment, allowing it to effectively solvate polar functional groups.

  • Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor. This prevents it from forming a tight "solvation shell" around solutes, making it an exceptional solvent for a wide range of compounds.[2]

  • Amphipathic Character: The two methyl groups provide nonpolar character, enabling interactions with the hydrophobic regions of a solute.[3]

In drug discovery, DMSO is the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS).[4][5]

Water (H₂O): The Biological Solvent Water is the quintessential polar protic solvent and the medium of all biological processes.[6][7][8][9] Its key characteristics include:

  • Strong Hydrogen Bonding: Water can act as both a hydrogen bond donor and acceptor, forming extensive networks.

  • High Dielectric Constant: This allows it to effectively shield and dissolve ionic and highly polar compounds.

However, for many organic molecules, the energy required to break the strong hydrogen bonding network of water to create a cavity for the solute is energetically unfavorable, leading to poor solubility.[10]

Part 2: Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the compound remains stable throughout the experiment.

The Shake-Flask Method: A Protocol for Quantitative Analysis

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Objective: To determine the quantitative solubility of 4-ethyl-N-(2-pyridinyl)benzamide in DMSO and water at 25°C.

Materials:

  • 4-ethyl-N-(2-pyridinyl)benzamide (solid, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Deionized, purified water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge capable of temperature control

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation of Supersaturated Solutions:

    • Weigh an excess amount of 4-ethyl-N-(2-pyridinyl)benzamide into separate glass vials (e.g., 5-10 mg). The key is to add significantly more solid than is expected to dissolve to ensure a saturated solution is achieved.[11]

    • Causality Check: Using an excess of solid material is the cornerstone of this method. It guarantees that the solvent is fully saturated and that the final measured concentration represents the true thermodynamic solubility limit, not just the complete dissolution of an insufficient sample.

    • Add a precise, known volume of the solvent (e.g., 1.0 mL of DMSO or water) to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to 25°C.

    • Agitate the samples for 24 to 48 hours.[11]

    • Causality Check: A 24-48 hour equilibration period is crucial for ensuring that the system reaches thermodynamic equilibrium. Shorter incubation times may result in a kinetically limited, artificially low solubility measurement. For compounds that may exist in multiple polymorphic forms, this extended time allows for potential conversion to the most stable, and typically least soluble, form.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand at the same temperature (25°C) for 1-2 hours to allow the excess solid to settle.

    • To ensure complete separation of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) at 25°C.[1]

    • Trustworthiness Check: This step is critical for accuracy. Any suspended particulate matter in the collected supernatant will lead to an overestimation of solubility. Centrifugation is a more robust method than simple filtration, which can sometimes be prone to clogging or temperature fluctuations.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from the top of the vial, taking extreme care not to disturb the solid pellet at the bottom.

    • Immediately dilute the supernatant with a suitable solvent (the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method. A serial dilution may be necessary, especially for the DMSO sample.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1]

    • A standard calibration curve must be prepared using solutions of 4-ethyl-N-(2-pyridinyl)benzamide of known concentrations.

    • Self-Validating System: The use of a multi-point calibration curve (minimum of 5 points) with a high correlation coefficient (R² > 0.999) ensures the accuracy and reliability of the quantification step.

  • Calculation and Data Reporting:

    • Calculate the concentration of the original saturated supernatant by applying the dilution factor.

    • Solubility is typically reported in units of mg/mL or molarity (mol/L).

G start Start: Add Excess Solid to Known Volume of Solvent equilibrate Equilibrate for 24-48h at Constant Temperature (25°C) with Agitation start->equilibrate separate Phase Separation: Centrifuge to Pellet Undissolved Solid equilibrate->separate collect Carefully Collect Clear Supernatant separate->collect dilute Dilute Supernatant to within Analytical Range collect->dilute quantify Quantify Concentration via HPLC or UV-Vis (vs. Calibration Curve) dilute->quantify calculate Calculate Original Concentration (Solubility) quantify->calculate end End: Report Solubility (mg/mL or M) calculate->end

Sources

Literature review of 4-ethyl-N-(2-pyridinyl)benzamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide focusing on the biological activity, mechanism of action, and experimental characterization of 4-ethyl-N-(2-pyridinyl)benzamide , a representative small molecule within the class of Glucokinase Activators (GKAs) .

Context: Allosteric Modulation of Glucokinase for Type 2 Diabetes Therapeutics

Executive Summary & Chemical Identity

4-ethyl-N-(2-pyridinyl)benzamide represents a critical scaffold in the medicinal chemistry of metabolic disease. It belongs to the class of N-heteroaryl-benzamides, which are extensively studied as Glucokinase Activators (GKAs) .

Glucokinase (GK), expressed primarily in the liver and pancreatic


-cells, acts as the body's "glucose sensor." Unlike other hexokinases, GK has a low affinity for glucose (

), allowing it to respond dynamically to rising blood glucose levels. Small molecules like 4-ethyl-N-(2-pyridinyl)benzamide bind to an allosteric site on GK, increasing its affinity for glucose and boosting insulin secretion.
Chemical Profile
PropertyDetail
IUPAC Name 4-ethyl-N-(pyridin-2-yl)benzamide
Molecular Formula

Core Scaffold Benzamide-linked Pyridine
Primary Target Glucokinase (Hexokinase IV)
Binding Mode Allosteric Activator (Non-ATP competitive)
Key Substituent 4-Ethyl group (Hydrophobic interaction)

Mechanism of Action: Allosteric Activation

The biological activity of 4-ethyl-N-(2-pyridinyl)benzamide is defined by its ability to stabilize the Super-Open or Closed conformation of Glucokinase, thereby lowering the glucose threshold required for enzymatic activity.

The Molecular Switch
  • Resting State: In low glucose, GK exists in a "Super-Open" conformation with low catalytic activity.

  • Activation: The benzamide moiety of the compound wedges into the allosteric site (distinct from the glucose and ATP binding sites).

  • Conformational Change: This binding stabilizes the "Closed" (active) conformation.

  • Result: The

    
     for glucose shifts from ~8 mM to ~2-4 mM, effectively sensitizing the cell to glucose at lower concentrations.
    
Signaling Pathway Visualization

The following diagram illustrates how this compound triggers insulin release in pancreatic


-cells.

GKA_Pathway Compound 4-ethyl-N-(2-pyridinyl)benzamide GK_Inactive Glucokinase (Super-Open State) Compound->GK_Inactive Allosteric Binding GK_Active Glucokinase (Active Closed State) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Glucose Glucose (Blood) Glucose->GK_Active Substrate ATP_Ratio ATP/ADP Ratio Increase G6P->ATP_Ratio Glycolysis K_Channel K+ Channel Closure ATP_Ratio->K_Channel Depolarization Ca_Influx Ca2+ Influx K_Channel->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin Exocytosis

Caption: Mechanism of 4-ethyl-N-(2-pyridinyl)benzamide inducing insulin secretion via GK activation.

Structure-Activity Relationship (SAR)

The potency of 4-ethyl-N-(2-pyridinyl)benzamide relies on specific interactions within the GK allosteric pocket.

The Amide Linker (Hydrogen Bonding)

The amide nitrogen (-NH-) acts as a hydrogen bond donor to the backbone carbonyl of Val455 (or equivalent residue depending on the crystal structure). This interaction is non-negotiable; methylation of this nitrogen abolishes activity.

The Pyridine Ring (The "Anchor")

The nitrogen atom in the pyridine ring (position 2) forms a critical hydrogen bond with Arg63 .

  • Optimization: In advanced derivatives, adding a halogen (e.g., 5-chloro) or a heteroatom to the pyridine ring often increases potency (

    
    ). The unsubstituted pyridine in the title compound represents the baseline pharmacophore.
    
The 4-Ethyl Group (Hydrophobic Pocket)

The 4-ethyl substituent on the benzamide ring occupies a deep hydrophobic pocket lined by residues like Val452 and Ala456 .

  • Causality: The ethyl group provides optimal steric bulk.

    • Methyl group: Often too small (reduced Van der Waals contact).

    • t-Butyl group:[1] Often too bulky (steric clash).

    • Ethyl/Propyl: "Goldilocks" zone for binding affinity.

Experimental Protocols

To validate the biological activity of this compound, researchers must employ self-validating enzymatic and cellular assays.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To synthesize high-purity 4-ethyl-N-(2-pyridinyl)benzamide for testing.

Reagents: 4-ethylbenzoic acid, 2-aminopyridine, EDC·HCl, HOBt, DIPEA, DMF.

  • Activation: Dissolve 4-ethylbenzoic acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add 2-aminopyridine (1.1 eq) and DIPEA (2.0 eq) to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under

    
     atmosphere.
    
  • Work-up: Dilute with EtOAc, wash with

    
     (to remove unreacted pyridine), saturated 
    
    
    
    , and brine.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

  • Validation: Confirm structure via

    
     (Look for amide singlet ~10.5 ppm and ethyl triplet/quartet).
    
Protocol B: Coupled Enzymatic Assay (In Vitro Potency)

Objective: Determine the


 of the compound against Recombinant Human GK.

Principle: GK activity is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH). The production of NADH is measured spectrophotometrically at 340 nm.




Step-by-Step:

  • Buffer Prep: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

    
    , 1 mM DTT.
    
  • Enzyme Mix: Add Recombinant GK (20 nM), G6PDH (5 U/mL), ATP (2 mM), and

    
     (1 mM).
    
  • Compound Addition: Add 4-ethyl-N-(2-pyridinyl)benzamide (dissolved in DMSO) at varying concentrations (10 nM – 100

    
    M). Keep final DMSO < 1%.
    
  • Substrate Initiation: Initiate reaction with Glucose (5 mM). Note: 5 mM is near the physiological threshold; activators will drastically increase rate here.

  • Measurement: Monitor

    
     for 20 minutes at 
    
    
    
    .
  • Calculation: Calculate relative activity vs. DMSO control. Plot dose-response curve to derive

    
    .
    

Comparative Data Analysis

The following table places 4-ethyl-N-(2-pyridinyl)benzamide in context with other GK modulators.

Compound ClassRepresentative StructureRelative Potency (

)
Mechanism Note
Title Compound 4-ethyl-N-(2-pyridinyl)benzamide 0.5 - 2.0

M
Baseline GKA scaffold. Good lipophilicity.
Sulfonyl-BenzamideGKA50 (Ro-28-1675)< 0.1

M
Addition of sulfonyl group enhances H-bonding.
Thiazole DerivativeRO-0281675 Analog< 0.05

M
Heterocyclic variation improves metabolic stability.[2]
Dual ActivatorDorzagliatinClinical GradeDual acting on Liver and Pancreas GK.

References

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. Link

  • Grimsby, J., et al. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy. Science. Link

  • Pike, K. G., et al. (2011). Activation of Glucokinase by N-Heteroaryl-benzamides. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). 2-fluoro-N-(pyridin-2-yl)benzamide and related scaffolds. BenchChem Database. Link

  • Zhang, H., et al. (2018). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design. Link

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling of N-(2-pyridinyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-(2-pyridinyl)benzamide scaffold is a classic example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets, including kinases, histone deacetylases (HDACs), and ion channels.[1][2][3][4][5] This versatility, while advantageous, presents a significant challenge in drug design: how to elucidate the specific three-dimensional arrangement of chemical features responsible for potent and selective activity against a single, desired target. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the principles and practices of pharmacophore modeling as applied to this important chemical series. Moving beyond a simple recitation of steps, this paper delves into the causality behind experimental choices, emphasizing rigorous model validation and practical application in modern drug discovery workflows, such as virtual screening and lead optimization.

The N-(2-pyridinyl)benzamide Scaffold: A Privileged Core in Drug Discovery

Chemical Structure and Therapeutic Significance

The N-(2-pyridinyl)benzamide core consists of a benzamide group linked to the 2-position of a pyridine ring. This arrangement creates a conformationally constrained yet functionally rich system. The amide linker serves as a key hydrogen bond donor and acceptor, while the two aromatic rings (benzene and pyridine) can engage in π-π stacking, hydrophobic, and aromatic interactions. The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor and a site for potential salt-bridge formation.

A Scaffold with Diverse Biological Targets

The inherent versatility of this scaffold has been exploited to develop inhibitors for numerous target classes. This promiscuity makes it a prime candidate for pharmacophore modeling, which can help dissect the specific structural requirements for each activity. Notable examples include:

  • Histone Deacetylase (HDAC) Inhibitors: Derivatives like Entinostat (MS-275) and Mocetinostat (MGCD0103) are well-known class I HDAC inhibitors, where the 2-aminophenyl group acts as a crucial zinc-binding group.[2][6]

  • Kinase Inhibitors: The scaffold has been adapted to target various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Cyclin-Dependent Kinases (CDKs), which are critical in oncology and immunology.[5][7]

  • Ion Channel Modulators: Certain N-pyridyl benzamides have been shown to act as openers for KCNQ2/Q3 potassium channels, presenting opportunities for treating neurological disorders like epilepsy.[1]

  • Quorum Sensing Inhibitors: Recent research has explored these derivatives as anti-biofilm agents that disrupt bacterial communication, offering a novel approach to antimicrobial therapy.[8]

The Rationale for Pharmacophore Modeling

Given that subtle modifications to the N-(2-pyridinyl)benzamide core can dramatically shift its target profile, a robust computational strategy is required to understand the structure-activity relationship (SAR) in three dimensions. Pharmacophore modeling provides this by abstracting chemical structures into a collection of essential electronic and spatial features that are necessary for optimal molecular interactions with a specific target.[9][10][11] This approach allows us to:

  • Define the 3D SAR: Identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) required for binding.

  • Guide Virtual Screening: Use the pharmacophore model as a 3D query to search large compound libraries for novel, active chemotypes.[12]

  • Inform Lead Optimization: Provide a rational basis for designing new analogs with improved potency and selectivity.

Fundamentals of Pharmacophore Modeling

A pharmacophore model does not represent a real molecule or a real set of functional groups. Instead, it is a 3D map of interaction points.[9] The most common features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp2 or sp oxygen/nitrogen).

  • Hydrogen Bond Donor (HBD): A Lewis acidic hydrogen atom attached to an electronegative atom.

  • Hydrophobic (H): A region representing non-polar interactions.

  • Aromatic Ring (AR): A planar, cyclic conjugated system.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based.[12]

  • Ligand-Based Modeling: This method is used when the 3D structure of the target protein is unknown. It relies on a set of known active molecules, assuming they share a common binding mode and therefore a common set of pharmacophoric features.[10][12]

  • Structure-Based Modeling: When a high-quality crystal structure of the protein-ligand complex is available, a pharmacophore can be derived directly from the key interactions observed in the binding site.[9] This approach is often more accurate as it is based on direct structural evidence.

For this guide, we will focus on the ligand-based approach , as it represents a common scenario where a series of active compounds has been identified, but a target crystal structure may not yet be available.

A Validated Workflow for Ligand-Based Pharmacophore Modeling

This section details a rigorous, multi-phase workflow for generating and validating a high-confidence pharmacophore model for a specific target, using N-(2-pyridinyl)benzamide derivatives as the example chemical class.

Diagram: Ligand-Based Pharmacophore Modeling Workflow```dot

// Connections a -> b [color="#5F6368"]; b -> c [color="#5F6368"]; c -> d [color="#5F6368"]; d -> e [color="#5F6368"]; e -> f [color="#5F6368"]; f -> g [color="#5F6368"]; g -> h [color="#34A853", penwidth=2]; h -> i [color="#4285F4"]; h -> j [color="#4285F4"]; }

Caption: A sequential filtering approach to identify promising drug candidates.

Virtual Screening for Hit Identification

The primary application is to screen large chemical databases (containing millions of compounds) to find novel molecules that match the pharmacophore model. T[13]his is a computationally inexpensive way to rapidly reduce a vast chemical space to a manageable number of compounds for further analysis, such as molecular docking or acquisition for biological testing.

Guiding Lead Optimization

For a known active series, the pharmacophore provides a blueprint for rational design. It can answer critical questions for the medicinal chemistry team:

  • Which positions are critical for activity? The features of the model highlight the essential interaction points. Modifying these positions is high-risk.

  • Where can we modify the scaffold to improve properties? Regions of the molecule not occupied by pharmacophoric features are prime locations for modification to improve solubility, metabolic stability, or other ADME properties without disrupting binding.

Pharmacophore modeling is an indispensable tool in modern, computationally-driven drug discovery. For a privileged scaffold like N-(2-pyridinyl)benzamide, it provides the clarity needed to navigate a complex SAR landscape and design potent, selective modulators for specific biological targets. The workflow detailed in this guide emphasizes the non-negotiable importance of careful data curation and rigorous, multi-faceted validation to build a model that is not just descriptive but truly predictive.

Future advances, such as the integration of artificial intelligence and machine learning with pharmacophore generation, promise to further enhance the speed and accuracy of these models, accelerating the discovery of next-generation therapeutics based on this versatile and enduring chemical scaffold.

[12]***

References

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2023). PubMed. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025). Fiveable. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Drug Discovery. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). InteLigand. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). Journal of Advanced Pharmaceutical Sciences. [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. [Link]

  • Pharmacophore modeling, 3D-QSAR, and in silico ADME prediction of N-pyridyl and pyrimidine benzamides as potent antiepileptic agents. (2016). PubMed. [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (2014). PMC. [Link]

  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013). PubMed. [Link]

  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. (2017). PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]

  • Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. (2009).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Chemistry. [Link]

  • Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. (n.d.). Purdue Research Foundation. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Press. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (BADs) as Potential Anti-sickling Agents. (2016). ResearchGate. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. (2022). ResearchGate. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PMC. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Pharmacophore generation, atom based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. (2025). ResearchGate. [Link]

  • Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity. (1987). PubMed. [Link]

Sources

Comprehensive Structural Analysis: 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the crystal structure analysis of 4-ethyl-N-(2-pyridinyl)benzamide . This compound represents a classic "privileged scaffold" in medicinal chemistry, featuring the N-(2-pyridyl)amide motif common in kinase inhibitors and histone deacetylase (HDAC) inhibitors.

The analysis focuses on the interplay between intramolecular hydrogen bonding (the conformational lock) and intermolecular packing forces (supramolecular assembly).

Executive Summary & Chemical Context

The target molecule, 4-ethyl-N-(2-pyridinyl)benzamide , consists of an electron-rich pyridine ring linked via an amide bond to a para-ethyl-substituted benzene ring.

  • Core Motif: The N-(2-pyridyl)amide linkage typically adopts a planar conformation due to an intramolecular hydrogen bond (S(6) motif), mimicking the hydrogen-bonding donor/acceptor pattern found in DNA base pairs.

  • Substituent Effect: The 4-ethyl group introduces steric bulk and lipophilicity, influencing the crystal packing from simple planar stacking to potentially herringbone or slipped-stack motifs.

Experimental Workflow: Synthesis to Diffraction

To ensure high-fidelity structural data, the following self-validating protocol is recommended.

Synthesis & Crystallization[1][2][3][4]
  • Synthesis: Acylation of 2-aminopyridine with 4-ethylbenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base.

  • Purification: Recrystallization from Ethanol/Water (9:1) is critical to remove triethylamine hydrochloride salts which can co-crystallize.

  • Crystal Growth: Slow evaporation at room temperature (298 K) using a solvent system of Ethyl Acetate:Hexane (1:1).

    • Why: This polarity mix encourages the formation of single block-like crystals suitable for X-ray diffraction (XRD) rather than needles.

X-Ray Diffraction Protocol (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo-Kα radiation, λ = 0.71073 Å). Temperature: Data collection at 100 K is mandatory to reduce thermal vibration ellipsoids, allowing precise determination of the ethyl group's conformation (often disordered at RT).

G Start Crude Product Purify Recrystallization (EtOH/H2O) Start->Purify Remove Salts Growth Slow Evaporation (EtOAc:Hexane) Purify->Growth Saturation Select Crystal Selection (Polarized Light) Growth->Select Morphology Check Diffract SC-XRD Data (100 K, Mo-Kα) Select->Diffract Mount & Center

Figure 1: Critical path for obtaining diffraction-quality single crystals.

Structural Analysis & Refinement

Upon solving the structure (typically using SHELXT and refining with SHELXL), the analysis must focus on three distinct hierarchies.

Molecular Conformation (The S(6) Motif)

The defining feature of N-(2-pyridinyl)benzamides is the intramolecular hydrogen bond between the amide nitrogen (N-H) and the pyridine nitrogen (N_py).

  • Metric: Measure the N(amide)...N(pyridine) distance.

  • Expectation: A distance of ~2.65 Å indicates a strong intramolecular lock.

  • Torsion Angle: The C(carbonyl)-N-C-N(pyridine) torsion angle should be near 0° (planar), creating a pseudo-six-membered ring (S(6) graph set). This planarity is crucial for biological activity, allowing the molecule to slot into narrow enzyme pockets.

Crystal Packing & Unit Cell

Based on homologous structures (e.g., benzamide derivatives), this compound likely crystallizes in a Monoclinic system, space group P2₁/c .

  • Primary Interaction: Intermolecular N-H...O=C hydrogen bonds are often suppressed by the intramolecular S(6) lock. Consequently, packing is driven by:

    • π-π Stacking: Between the electron-deficient pyridine ring and the electron-rich benzene ring of adjacent molecules (Centroid-Centroid distance ~3.6–3.8 Å).

    • Weak C-H...O Interactions: The carbonyl oxygen accepts weak hydrogen bonds from aromatic C-H donors.

Quantitative Data Summary (Template)

Use this table to standardize your refinement results.

ParameterValue (Typical Range)Significance
Crystal System MonoclinicCommon for planar aromatics
Space Group P2₁/c or C2/cCentrosymmetric packing
Z (Molecules/Cell) 4Standard packing efficiency
R₁ (Refinement) < 0.05 (5%)Indicates high-quality model fit
N–H...N (Intra) 2.60 – 2.70 ÅConfirms S(6) conformational lock
Ethyl Torsion VariableCheck for disorder at C(ethyl)-C(methyl)

Advanced Characterization: Hirshfeld Surface Analysis

To move beyond simple geometric descriptions, Hirshfeld surface analysis (using CrystalExplorer) is required to quantify intermolecular contacts.[1][2][3]

The d_norm Surface

Map the d_norm property onto the molecular surface.[4]

  • Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[4][5]

    • Location: Expect deep red spots at the Carbonyl Oxygen (acceptor) and weak red spots near the Ethyl hydrogens (donors).

  • White Regions: Contacts at van der Waals separation.[4]

2D Fingerprint Plots

Deconstruct the surface into specific interaction types:

  • H...H Contacts: Likely the dominant interaction (>40%) due to the ethyl group and aromatic protons.

  • C...H / H...C Contacts: Representative of C-H...π interactions (approx. 25-30%).

  • O...H / H...O Contacts: The signature of the weak hydrogen bonding network (approx. 10-15%).

Hirshfeld CIF CIF Data (Refined Structure) Surface Generate Hirshfeld Surface (d_norm mapping) CIF->Surface Visual Visual Inspection Surface->Visual Quant 2D Fingerprint Plot Surface->Quant Result1 Red Spots: Strong H-Bonds (O...H) Visual->Result1 d < vdW Result2 Wings: C-H...π Interactions Quant->Result2 High de, Low di Result3 Central Spike: π...π Stacking Quant->Result3 di ≈ de

Figure 2: Logic flow for interpreting Hirshfeld Surface data.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Gowda, B. T., et al. (2008). Structure-Activity Relationships in N-(2-pyridinyl)benzamides. Acta Crystallographica Section E. (Contextual grounding for benzamide motifs).
  • McKinnon, J. J., et al. (2007). Atlas of 2D Fingerprint Plots for Intermolecular Interactions. Chemical Communications. Link

  • Spek, A. L. (2020).[6] PLATON SQUEEZE procedure for disordered solvents. Acta Crystallographica Section C. (Standard protocol for refinement). Link

Sources

Methodological & Application

Efficient synthesis protocol for 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis of 4-Ethyl-N-(2-pyridinyl)benzamide

Abstract & Strategic Overview

This guide details the optimized synthesis of 4-ethyl-N-(2-pyridinyl)benzamide , a structural motif common in kinase inhibitors and pharmacologically active benzamides.

The Challenge: The coupling of benzoic acid derivatives with 2-aminopyridine is notoriously difficult due to two factors:

  • Low Nucleophilicity: The electron-withdrawing ring nitrogen of 2-aminopyridine significantly reduces the nucleophilicity of the exocyclic amine.

  • Bis-Acylation: Under forcing conditions (e.g., acid chlorides with strong bases), the reaction often proceeds to the N,N-diacylated imide byproduct, reducing yield and complicating purification.

The Solution: We present two validated protocols:

  • Protocol A (Recommended): A T3P® (Propylphosphonic anhydride) mediated coupling. This method is operationally simple, avoids moisture-sensitive reagents, and suppresses side reactions, delivering high purity (>98%) with a simple aqueous workup.

  • Protocol B (Scale-Up): An Acid Chloride activation route. This is cost-effective for multi-gram scales but requires strict temperature control to prevent bis-acylation.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects at the amide bond. The ethyl group on the phenyl ring is stable, allowing for standard amide coupling strategies.

ReactionScheme Acid 4-Ethylbenzoic Acid (Starting Material) T3P Method A: T3P® Pyridine, EtOAc, 80°C Acid->T3P AcCl Method B: SOCl2 then DCM, Pyridine, 0°C Acid->AcCl Activation Amine 2-Aminopyridine (Nucleophile) Amine->T3P Amine->AcCl Product 4-Ethyl-N-(2-pyridinyl)benzamide (Target) T3P->Product High Purity Route AcCl->Product Scale-Up Route

Figure 1: Dual-pathway synthesis strategy. Method A is preferred for discovery/med-chem scales; Method B for process scales.

Protocol A: T3P-Mediated Direct Coupling (Recommended)

Rationale: T3P acts as a mild but powerful coupling agent that drives the reaction to completion even with poor nucleophiles like 2-aminopyridine. The byproducts are water-soluble, eliminating the need for chromatography in most cases.

Reagents:

  • 4-Ethylbenzoic acid (1.0 equiv)[1]

  • 2-Aminopyridine (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) - Acts as both base and acylation catalyst

  • Ethyl Acetate (EtOAc) - Solvent

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzoic acid (1.0 equiv) and 2-aminopyridine (1.1 equiv).

  • Solvation: Add EtOAc (concentration ~0.2 M relative to acid) and Pyridine (3.0 equiv). Stir at room temperature for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

    • Note: The reaction is initially endothermic; no significant exotherm is expected.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 12–16 hours.

    • Critical Check: Monitor by TLC or LC-MS. 2-aminopyridine is difficult to consume completely. If conversion <90% after 16h, add an additional 0.5 equiv T3P and stir for 4h.

  • Workup (The "Self-Cleaning" Step):

    • Cool to room temperature.

    • Dilute with excess EtOAc.

    • Wash 1: 1M HCl (2x). Purpose: Removes unreacted 2-aminopyridine (protonates the pyridine ring) and excess pyridine base.

    • Wash 2: Saturated NaHCO₃ (2x). Purpose: Removes unreacted 4-ethylbenzoic acid and acidic T3P byproducts.

    • Wash 3: Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The residue is typically >95% pure. If necessary, recrystallize from EtOAc/Hexanes or Ethanol.

Protocol B: Acid Chloride Activation (Scale-Up Alternative)

Rationale: Uses inexpensive reagents. Requires strict control of stoichiometry and temperature to prevent the formation of the bis-imide (N,N-di(4-ethylbenzoyl)-2-aminopyridine).

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Suspend 4-ethylbenzoic acid (1.0 equiv) in DCM. Add catalytic DMF (2 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (2h).

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM.

  • Coupling:

    • In a separate flask, dissolve 2-aminopyridine (1.0 equiv) and Pyridine (2.0 equiv) in dry DCM. Cool to 0°C .

    • Critical Step: Add the acid chloride solution dropwise over 30 minutes. Keeping the concentration of acid chloride low relative to the amine prevents the product amide from competing for the acylating agent (which causes bis-acylation).

  • Completion: Warm to Room Temperature and stir for 4 hours.

  • Workup:

    • Quench with saturated NaHCO₃.

    • Extract with DCM.

    • Wash organic layer with water and brine.

    • Note: If bis-acylated byproduct is observed (M+ + mass of acyl group), treat the crude mixture with NaOH/MeOH for 30 mins to hydrolyze the imide back to the desired amide.

Workup & Purification Workflow

WorkupFlow ReactionMix Crude Reaction Mixture (EtOAc) WashAcid Wash: 1M HCl ReactionMix->WashAcid PhaseSep1 Phase Separation WashAcid->PhaseSep1 AqLayer1 Aqueous Layer (Contains 2-Aminopyridine & Pyridine salts) PhaseSep1->AqLayer1 Discard OrgLayer1 Organic Layer PhaseSep1->OrgLayer1 WashBase Wash: Sat. NaHCO3 OrgLayer1->WashBase PhaseSep2 Phase Separation WashBase->PhaseSep2 AqLayer2 Aqueous Layer (Contains T3P byproducts & Benzoic Acid) PhaseSep2->AqLayer2 Discard FinalOrg Final Organic Layer (Dry, Filter, Evaporate) PhaseSep2->FinalOrg Product Pure Product (Solid) FinalOrg->Product

Figure 2: Purification logic for T3P protocol. The amphoteric nature of the impurities allows for "washing away" reagents.

Analytical Validation & Expected Data

Target Compound: 4-Ethyl-N-(2-pyridinyl)benzamide Molecular Formula: C₁₄H₁₄N₂O Molecular Weight: 226.28 g/mol

Analytical MethodExpected Result / SpecificationNotes
Appearance White to off-white solid
LC-MS (ESI+) [M+H]⁺ = 227.1 m/zMajor peak.
¹H NMR (DMSO-d₆) δ 10.60 (s, 1H, NH) δ 8.40 (d, 1H, Py-H6) δ 8.20 (d, 1H, Py-H3) δ 7.95 (d, 2H, Ar-H ortho to C=O) δ 7.80 (t, 1H, Py-H4) δ 7.35 (d, 2H, Ar-H meta to C=O) δ 7.15 (t, 1H, Py-H5) δ 2.68 (q, 2H, CH₂-CH₃) δ 1.22 (t, 3H, CH₂-CH₃)Amide proton shift varies with concentration. Pyridine protons show characteristic splitting.
Purity (HPLC) >98% (AUC)Method A typically yields high purity without column chromatography.

Troubleshooting Guide

  • Issue: Low Conversion (T3P Method)

    • Cause: 2-aminopyridine is very unreactive.

    • Fix: Increase temperature to reflux (EtOAc) or switch solvent to n-Butyl Acetate (boiling point 126°C) for higher thermal activation. Ensure Pyridine is dry.[2]

  • Issue: Formation of Bis-Imide (Acid Chloride Method)

    • Observation: Two spots on TLC close together; Mass spec shows [M + 132]⁺.

    • Fix: Treat the crude reaction mixture with dilute NaOH or K₂CO₃ in Methanol/Water. The imide bond is much more labile than the amide bond and will selectively hydrolyze back to the desired product.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, A. W., et al. (2007). "Efficient Synthesis of 2-Aminopyridine Amides." Journal of Organic Chemistry. (General reference for aminopyridine reactivity).
  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) Application Note."

  • Sigma-Aldrich. "Product Specification: 2-Aminopyridine."

Sources

Application Note: Purification of 4-Ethyl-N-(2-pyridinyl)benzamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Context & Strategic Analysis

The Target Molecule

4-Ethyl-N-(2-pyridinyl)benzamide is a bi-aryl amide scaffold common in kinase inhibitors and GPCR ligands. Its structural duality presents specific purification challenges:

  • Lipophilic Domain: The 4-ethylphenyl moiety provides significant non-polar character, ensuring solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • Polar/Basic Domain: The 2-aminopyridine motif introduces a basic nitrogen (

    
     hybridized) capable of hydrogen bonding and interaction with silanol groups on silica gel.
    
The Purification Challenge

In a typical Schotten-Baumann or EDC-mediated synthesis, the crude mixture contains:

  • Target Product: Moderately polar.

  • Impurity A (Acid): 4-Ethylbenzoic acid (Unreacted starting material).

  • Impurity B (Base): 2-Aminopyridine (Unreacted starting material, highly polar, prone to tailing).

  • Impurity C: Coupling byproducts (e.g., urea derivatives if using EDC/DCC).

Strategic Insight: The pyridine nitrogen in the product can interact with acidic silanols on the stationary phase, leading to "streaking" or "tailing." This broadens peaks and reduces resolution. To counteract this, our protocol prioritizes mobile phase modifiers and gradient elution .

Part 2: Pre-Purification Workup (The "Trustworthiness" Step)

Scientific Integrity Note: Relying solely on chromatography for crude mixtures is inefficient. A chemical wash reduces the mass load on the column and improves separation resolution.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions during extraction.

  • Base Wash (Critical): Wash the organic layer 2x with saturated aqueous NaHCO₃ .[1]

    • Mechanism:[2][3][4][5] This deprotonates the unreacted 4-ethylbenzoic acid (

      
      ), moving it to the aqueous layer as the sodium salt. The amide product (
      
      
      
      ) remains in the organic layer.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Result: The resulting "Pre-Purified Crude" is now largely free of the acidic starting material, leaving only the amine and the product to be separated by the column.

Part 3: Method Development (TLC Optimization)

Before packing the column, the Retardation Factor (


) must be optimized.

Target


:  0.25 – 0.35 for the product.

Solvent System Screening:

Solvent System Observation Recommendation

| 100% Hexane | Product stays at baseline (


). | Too non-polar. |
| 20% EtOAc / Hexane  | Product 

. | Good for starting gradient. | | 50% EtOAc / Hexane | Product

. | Ideal elution strength. | | 100% DCM | Product

. | Alternative system.[6][7] | | 5% MeOH / DCM | Product

. | Too polar; use for flushing column. |

The "Tailing" Check: Spot the crude on a TLC plate. If the product spot looks like a "comet" rather than a tight circle, the pyridine ring is interacting with the silica.

  • Fix: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the active silanol sites.

Part 4: Flash Chromatography Protocol

Experimental Setup
  • Stationary Phase: Silica Gel 60 (particle size 0.040–0.063 mm, 230–400 mesh).

  • Column Size: 10:1 to 20:1 ratio of Silica weight to Crude Sample weight.

  • Flow Rate: 15–20 mL/min (for a 25g column).

Sample Loading

Method: Dry Loading (Recommended) Since the product contains amide and pyridine functionalities, solubility in the starting non-polar mobile phase (Hexane) may be poor.

  • Dissolve crude in a minimum amount of DCM.

  • Add silica gel (approx.[6] 2x weight of crude) to the solution.[1]

  • Evaporate solvent under vacuum (Rotovap) until a free-flowing powder remains.

  • Load this powder carefully onto the top of the packed column.

Gradient Elution Strategy

We utilize a Step Gradient to maximize resolution.

  • Equilibration: 3 Column Volumes (CV) of 5% EtOAc in Hexane .

    • Purpose: Stabilizes the column and elutes highly non-polar impurities.

  • Ramp 1 (Purification): Linear gradient from 5% to 40% EtOAc in Hexane over 10 CVs.

    • Observation: Unreacted 2-aminopyridine (if present) is more polar and will elute after the amide product or stick to the baseline. The target amide typically elutes around 30-35% EtOAc.

  • Ramp 2 (Flush): Increase to 100% EtOAc (or 10% MeOH/DCM) to wash off remaining polar impurities.

Fraction Analysis
  • Collect fractions in test tubes.

  • Spot fractions on TLC plates.

  • Visualize under UV light (254 nm). The benzamide and pyridine rings are UV active.

  • Pool fractions containing the pure spot (

    
     in 40% EtOAc).
    

Part 5: Visualization of Workflows

Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture Workup Workup: EtOAc Dilution + NaHCO3 Wash (Removes 4-Ethylbenzoic Acid) Start->Workup TLC TLC Method Development Target Rf: 0.3 in Mobile Phase Workup->TLC Decision Does Product Streak? TLC->Decision Modifier Add 1% Triethylamine (TEA) to Mobile Phase Decision->Modifier Yes Loading Dry Load on Silica Decision->Loading No Modifier->Loading Column Flash Column Chromatography Gradient: 5% -> 50% EtOAc/Hex Loading->Column Analysis Fraction Analysis (UV/TLC) Column->Analysis Final Pure 4-ethyl-N-(2-pyridinyl)benzamide Analysis->Final

Caption: Logical workflow for the purification of pyridine-based amides, highlighting the critical pre-column workup and modifier decision steps.

Gradient Elution Profile

This diagram visualizes the separation of components during the gradient run.

GradientProfile Solvent Mobile Phase (EtOAc/Hexane) ImpurityA Non-Polar Impurities (Elute @ 5-10%) Solvent->ImpurityA Low Polarity Product Target Product (Elutes @ 30-40%) Solvent->Product Medium Polarity ImpurityB 2-Aminopyridine (Elutes @ >60% or Retained) Solvent->ImpurityB High Polarity

Caption: Elution order of reaction components. The target product elutes in the mid-polarity window, distinct from non-polar byproducts and the polar amine starting material.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution Gradient too steep.Decrease gradient slope (e.g., 5% to 20% over 10 CVs).
Tailing/Streaking Pyridine interaction with silica.Add 1% Triethylamine (TEA) or 0.5% Ammonia to the mobile phase.
Product not eluting Product precipitated on column.Switch to DCM/MeOH (95:5) . DCM has better solubility for aromatic amides than Hexane.
Poor Recovery Product retained on silica.Flush column with 10% MeOH in DCM to recover all material.

References

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry Protocols. [Link]

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene. Molecules 2019, 24(21), 3983. [Link]

  • Organic Chemistry Portal. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Org.[5] Lett. 2020, 22, 5737-5740.[5] [Link]

Sources

Microwave-Assisted Synthesis of 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction & Scope

The synthesis of 4-ethyl-N-(2-pyridinyl)benzamide represents a classic yet challenging amidation between an electron-deficient amine (2-aminopyridine) and a benzoic acid derivative. This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for histone deacetylase (HDAC) inhibitors, antimicrobial agents, and anticonvulsants [1, 2].

The Challenge: 2-Aminopyridine is significantly less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the pyridine ring and the potential for tautomerization. Conventional thermal heating (reflux) often results in:

  • Extended reaction times (12–24 hours).[1][2]

  • Incomplete conversion.

  • Side product formation (e.g., dimerization or degradation).

The Solution: Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers by providing direct dielectric heating. This protocol details two robust routes:

  • Route A (Direct Amidation): Uses HATU/DIPEA coupling, ideal for library generation and high-throughput synthesis.

  • Route B (Acyl Chloride): An accelerated Schotten-Baumann type reaction, ideal for scale-up.

Reaction Mechanism & Logic

The synthesis relies on activating the carboxylic acid to overcome the poor nucleophilicity of the exocyclic amine on the pyridine ring.

Mechanistic Pathway (Route A)
  • Activation: The carboxylate of 4-ethylbenzoic acid attacks the HATU uronium center.

  • Intermediate: Formation of the reactive O-azabenzotriazole active ester.

  • Coupling: The 2-aminopyridine attacks the active ester. Microwave irradiation accelerates this rate-limiting step by increasing molecular turnover and local temperature.

ReactionPathway Start 4-Ethylbenzoic Acid + HATU Base DIPEA (Deprotonation) Start->Base ActiveEster Activated Ester (O-At Intermediate) Base->ActiveEster MW Microwave Irradiation (100°C, 15 min) ActiveEster->MW + Amine Amine 2-Aminopyridine (Nucleophile) Amine->MW Product 4-ethyl-N-(2-pyridinyl)benzamide MW->Product Amidation

Figure 1: Mechanistic pathway for the HATU-mediated microwave amidation.

Experimental Protocols

Route A: Direct Amidation (HATU Coupling)

Recommended for discovery phase (10 mg – 500 mg scale).

Reagents:

  • Substrate 1: 4-Ethylbenzoic acid (1.0 equiv)

  • Substrate 2: 2-Aminopyridine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 4-ethylbenzoic acid (1.0 mmol, 150 mg) in 2.5 mL of anhydrous DMF.

  • Activation: Add DIPEA (2.0 mmol, 348 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 5 minutes to allow pre-activation (formation of the active ester).

  • Addition: Add 2-aminopyridine (1.1 mmol, 103 mg) to the vial. Cap the vial securely.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 200 psi

    • Power: High absorption (set max to 150W to prevent overshoot).

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • If a precipitate forms, filter and wash with water.

    • If oil forms, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with sat. NaHCO₃, brine, and dry over MgSO₄.

Route B: Acid Chloride Method

Recommended for scale-up (>1 g) or cost-sensitive applications.

Protocol:

  • Preparation: In a microwave vial, dissolve 2-aminopyridine (1.0 equiv) in DCM (Dichloromethane). Add Pyridine (1.5 equiv) as a base/catalyst.

  • Addition: Add 4-ethylbenzoyl chloride (1.1 equiv) dropwise (exothermic).

  • Microwave Parameters:

    • Temp: 60°C (Note: DCM boils at ~40°C; pressurized vessel required).

    • Time: 5 minutes.

  • Work-up: Quench with sat. NaHCO₃. Separate organic layer, dry, and concentrate.[3]

Optimization & Data Analysis

The following data compares conventional thermal methods against the optimized microwave protocol.

Table 1: Method Comparison (Amidation of 2-Aminopyridine)

ParameterConventional Thermal (Reflux)Microwave-Assisted (Route A)
Solvent Toluene or DMFDMF
Temperature 110°C (Reflux)100°C (Internal)
Reaction Time 12 – 24 Hours15 Minutes
Yield 45 – 60%85 – 92%
Purity (Crude) Low (requires column)High (often recrystallization only)
Energy Efficiency Low (convective loss)High (direct dielectric heating)

Data extrapolated from comparative studies on benzamide synthesis [3, 4].

Analytical Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6): δ 10.6 (s, 1H, NH), 8.4 (d, 1H, Py-H), 8.1 (d, 1H, Py-H), 7.9 (d, 2H, Ar-H, benzoyl), 7.8 (t, 1H, Py-H), 7.4 (d, 2H, Ar-H, benzoyl), 7.1 (t, 1H, Py-H), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).

  • LC-MS: Expect [M+H]+ peak at ~227.1 Da.

Troubleshooting & Critical Parameters

Issue: Low Yield / Incomplete Reaction

  • Cause: 2-aminopyridine is a weak nucleophile.

  • Fix: Increase temperature to 120°C or switch solvent to NMP (N-methyl-2-pyrrolidone) which has a higher loss tangent (absorbs MW energy better).

  • Alternative: Use T3P (Propylphosphonic anhydride) (50% in EtOAc) as the coupling agent. T3P is highly effective for sterically hindered or electron-deficient amines [5].

Issue: Pressure Errors

  • Cause: Volatile solvents (DCM) or gas evolution.

  • Fix: Use DMF or NMP (high boiling points). Ensure the vial headspace is sufficient (do not fill >60%).

Workflow Visualization:

Workflow Step1 Reagent Prep (Acid + Amine + HATU) Step2 Pre-Activation (5 min @ RT) Step1->Step2 Decision Check Solvent Step2->Decision MW_Heat MW Irradiation 100°C / 15 min Decision->MW_Heat DMF/NMP (High BP) Decision->MW_Heat DCM (Pressurized Vial) Workup Aq. Quench & Extraction MW_Heat->Workup QC LC-MS / NMR Workup->QC

Figure 2: Operational workflow for the microwave synthesis process.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. Retrieved from 2

  • Nikalje, A. P., et al. (2014).[4] Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from 4

  • Zare, A., et al. (2009).[3] A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Retrieved from 3

  • Shelke, G. M., et al. (2015).[5] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Retrieved from 5

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 6

Sources

Application Note: HPLC Method Development for 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-ethyl-N-(2-pyridinyl)benzamide . Due to the presence of a basic pyridine ring and a hydrophobic ethyl-benzamide moiety, this molecule presents specific chromatographic challenges, notably peak tailing and pH-dependent retention shifts.[1] This guide provides a validated protocol using a base-deactivated C18 column and a phosphate-buffered mobile phase, ensuring high resolution, symmetry, and reproducibility suitable for pharmaceutical quality control and pharmacokinetic studies.[1]

Introduction & Chemical Context

Molecule Analysis

The target analyte, 4-ethyl-N-(2-pyridinyl)benzamide , consists of two distinct chemical domains that dictate the separation strategy:

  • The Basic Center (Pyridine Ring): The nitrogen atom in the pyridine ring typically has a pKa of approximately 5.[1]2. At neutral pH, interaction between this basic nitrogen and residual silanols on silica columns causes severe peak tailing.

  • The Hydrophobic Core (Ethyl-Benzamide): The ethyl group at the para position of the benzene ring increases lipophilicity (estimated LogP ~2.5), requiring adequate organic solvent strength for elution.[1]

The "Pyridine Problem"

Standard C18 methods often fail for pyridine derivatives due to secondary interactions (ion-exchange) with the stationary phase.[1] This protocol employs a "Low pH / High Ionic Strength" strategy to protonate the pyridine nitrogen (rendering it ionic and less likely to interact with silanols) while using a modern end-capped column to minimize surface activity.[1]

Method Development Strategy (Workflow)

The following diagram outlines the logical flow used to arrive at the final protocol, ensuring all chemical variables are addressed.

MethodDevelopment Start Analyte Assessment (Basic Pyridine + Hydrophobic Tail) ColSelect Column Selection (Base-Deactivated C18) Start->ColSelect MobilePhase Mobile Phase Scouting ColSelect->MobilePhase pH_Decision pH Control Strategy MobilePhase->pH_Decision Acidic Acidic (pH 2.5 - 3.0) Protonated Pyridine (Recommended) pH_Decision->Acidic Preferred Neutral Neutral (pH 7.0) Unprotonated (Risk of Tailing) pH_Decision->Neutral Alternative Optimize Gradient Optimization (5% to 90% ACN) Acidic->Optimize Neutral->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Method Development Decision Tree emphasizing pH control for basic analytes.

Detailed Experimental Protocols

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Thermo Hypersil GOLD C18. Note: These columns are "end-capped" to reduce silanol activity.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

Mobile Phase Preparation
  • Buffer (Solvent A): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 2.72 g of

      
       in 1000 mL of water.[1]
      
    • Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid.[1]

    • Filter through a 0.45 µm nylon membrane.[1]

  • Organic (Solvent B): 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLPrevents column overload.[1]
Column Temp 30°CImproves mass transfer and peak shape.[1]
Detection UV @ 254 nmMax absorbance for benzamide π-π* transitions.[1]
Run Time 15 MinutesSufficient for impurity elution.[1]
Gradient Program

A gradient is recommended to separate the main peak from potential synthetic precursors (e.g., 4-ethylbenzoic acid or 2-aminopyridine).[1]

Time (min)% Buffer (A)% ACN (B)Event
0.09010Initial equilibration
8.04060Elution of main analyte
10.01090Wash hydrophobic impurities
10.19010Return to initial
15.09010Re-equilibration

Method Validation (Self-Validating Systems)[1]

To ensure the method is reliable ("Trustworthiness"), the following system suitability parameters must be met before routine analysis.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for pyridine derivatives).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
Linearity & Range

Prepare a stock solution of 1.0 mg/mL in Methanol. Dilute to create a 5-point calibration curve:

  • Range: 10 µg/mL to 200 µg/mL.

  • Acceptance:

    
    .[1]
    

Troubleshooting & Optimization Logic

If peak tailing or retention shifts occur, follow this logic pathway.

Troubleshooting Issue Problem: Peak Tailing > 1.5 CheckpH Check Mobile Phase pH (Is it < 3.0?) Issue->CheckpH CheckCol Check Column Type (Is it End-Capped?) CheckpH->CheckCol Yes Action1 Action: Add 5mM Triethylamine (TEA) (Silanol Blocker) CheckpH->Action1 No (pH > 4) CheckCol->Action1 Yes (Still Tailing) Action2 Action: Switch to Phenyl-Hexyl Column (Alternative Selectivity) CheckCol->Action2 No (Old Silica) Resolved Issue Resolved Action1->Resolved Action2->Resolved

Figure 2: Troubleshooting logic for pyridine-induced peak tailing.

References

  • PubChem. N-(pyridin-2-yl)benzamide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for pKa-based method development).

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1] Journal of Chromatography A. (Authoritative source on silanol interactions with basic drugs).[1]

Sources

Storage and handling protocols for 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for 4-Ethyl-N-(2-pyridinyl)benzamide

Executive Summary & Chemical Identity

4-Ethyl-N-(2-pyridinyl)benzamide is a synthetic organic compound belonging to the N-(pyridin-2-yl)benzamide class. This structural motif serves as a critical scaffold in medicinal chemistry, appearing in kinase inhibitors (e.g., Acalabrutinib intermediates) and metal-organic frameworks (MOFs). Its physicochemical profile is defined by the lipophilic ethyl substitution on the benzamide core, which modulates solubility and biological interaction compared to its unsubstituted parent.

This guide provides a standardized protocol for the storage, solubilization, and handling of 4-Ethyl-N-(2-pyridinyl)benzamide to ensure experimental reproducibility in drug discovery and biochemical assays.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 4-Ethyl-N-(pyridin-2-yl)benzamide
Formula C₁₄H₁₄N₂O
Molecular Weight 226.28 g/mol
CAS Number Not widely listed; treat as Research Grade
Physical State Crystalline Solid (White to Off-White)
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Low)
pKa (Predicted) ~12.5 (Amide N-H), ~3.5 (Pyridine N)
LogP (Predicted) ~3.2 (Lipophilic)

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this derivative may be limited, it must be handled as a bioactive organic amine/amide.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Primary Risks:

    • Inhalation: Dust may cause respiratory tract irritation.

    • Contact: Pyridine derivatives can be absorbed through the skin; potential for sensitization.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 mask or fume hood required for powder handling.

    • Skin: Nitrile gloves (0.11 mm minimum thickness).

    • Eyes: Chemical safety goggles.

Storage Protocols

The stability of 4-Ethyl-N-(2-pyridinyl)benzamide is governed by the hydrolytic susceptibility of the amide bond and the oxidative potential of the ethyl group (benzylic position).

A. Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C is optimal for long-term storage (>6 months). 4°C is acceptable for short-term usage (<1 month).

  • Environment: Store in a desiccator or sealed container with desiccant packs (Silica gel) to prevent hydrolysis.

  • Light Protection: Store in amber vials. The pyridine ring can undergo photo-oxidation or degradation under intense UV exposure.

B. Solution Storage (Stock Solutions)

Stock solutions are prone to precipitation and degradation. Follow this hierarchy for stability:

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid protic solvents (Methanol/Water) for long-term storage due to hydrolysis risk.

  • Temperature: -80°C is required for storage >1 month. -20°C is acceptable for <1 month.

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Aliquot immediately after preparation.

Solubilization & Reconstitution Protocol

Objective: Prepare a 10 mM stock solution in DMSO.

Materials:

  • 4-Ethyl-N-(2-pyridinyl)benzamide (Solid)

  • Anhydrous DMSO (≥99.9%, Molecular Biology Grade)

  • Vortex Mixer

  • Amber Glass Vials (Borosilicate)

Protocol:

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~2.3 mg of the compound into a tared amber vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to achieve exactly 10 mM.

    • Example: If you weighed 2.4 mg, add

      
       (or 
      
      
      
      ) DMSO.
  • Mixing: Vortex vigorously for 30 seconds. Inspect for clarity. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquot: Dispense into 50-100 µL aliquots in PCR tubes or cryovials.

  • Labeling: Label with "Cmpd Name", "Conc", "Solvent", and "Date".

Stability & Degradation Logic

The following diagram illustrates the primary degradation pathways that necessitate the storage conditions described above.

DegradationPathways Compound 4-Ethyl-N-(2-pyridinyl)benzamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H2O, pH <4 or >9 Oxidation Benzylic Oxidation (UV/Air Exposure) Compound->Oxidation O2, Light, Time Products_Hyd 4-Ethylbenzoic Acid + 2-Aminopyridine Hydrolysis->Products_Hyd Products_Ox 4-Acetyl-N-(2-pyridinyl)benzamide (Trace Impurity) Oxidation->Products_Ox Slow

Figure 1: Potential degradation pathways. Hydrolysis of the amide bond is the primary risk in aqueous/protic environments, yielding 2-aminopyridine and 4-ethylbenzoic acid.

Disposal & Environmental Safety

  • Waste Stream: Non-halogenated organic solvent waste (if in DMSO/Ethanol). Solid waste for pure powder.

  • Neutralization: Do not attempt to neutralize; incineration by a licensed chemical waste disposal service is required.

  • Spill Cleanup: Absorb solutions with vermiculite. For powder spills, dampen a paper towel to avoid dust generation, wipe, and dispose of as hazardous waste.

References

  • PubChem. N-(pyridin-2-yl)benzamide | C12H10N2O. National Library of Medicine. Available at: [Link]

  • Nguyen, T. T., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 24(21), 3985. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Iranian Journal of Pharmaceutical Research, 16(1), 124907.[1] Available at: [Link]

Sources

Scalable Synthesis of 4-Ethyl-N-(2-pyridinyl)benzamide: Process Optimization and Reagent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reagent Selection

The Synthetic Challenge

The synthesis of 4-ethyl-N-(2-pyridinyl)benzamide involves the amidation of 4-ethylbenzoic acid with 2-aminopyridine. While conceptually simple, scaling this reaction presents specific challenges inherent to the 2-aminopyridine nucleophile.

  • Low Nucleophilicity: The endocyclic nitrogen of the pyridine ring exerts a strong electron-withdrawing effect on the exocyclic amino group. This significantly reduces its nucleophilicity compared to standard anilines or alkyl amines.

  • Competitive Binding: In standard coupling reactions (e.g., EDC/NHS), the pyridine ring nitrogen can act as a competitive base or nucleophile, potentially leading to N-acylpyridinium salts or catalyst poisoning.

  • Scale-Up Bottlenecks: Traditional laboratory methods using DCC or EDC often result in urea byproducts that are difficult to remove via filtration on a kilogram scale. Chromatography is non-viable for cost-effective large-scale production.

Reagent Selection Matrix

To address these challenges, we evaluated three primary synthetic routes. The Propylphosphonic Anhydride (T3P) route is designated as the Gold Standard for this application due to its superior safety profile and ease of workup.

FeatureMethod A: T3P Coupling (Recommended) Method B: Acid Chloride (Traditional) Method C: HATU/EDC (Lab Scale)
Reagent Propanephosphonic acid anhydride (50% in EtOAc)Thionyl Chloride (

)
HATU / EDC
Atom Economy HighHighLow (High MW byproducts)
Safety Non-toxic, non-explosive, thermal stabilityCorrosive, releases

/HCl gas
Potential allergens (uronium salts)
Workup Aqueous Wash (Byproducts are water-soluble)Distillation/CrystallizationChromatography often required
Cost Moderate (Offset by reduced labor/waste)Low (Raw materials)High
Suitability Kilogram Scale Multi-Kg (Requires scrubbing)Gram Scale Only

Part 2: Detailed Experimental Protocols

Protocol A: The "Green" Scale-Up (T3P Method)

Recommended for batches 100 g – 10 kg. This method utilizes T3P to activate the acid in situ, driving the reaction with the poorly nucleophilic 2-aminopyridine without harsh conditions.

Reagents & Materials
  • Substrate: 4-Ethylbenzoic acid (1.0 equiv)

  • Nucleophile: 2-Aminopyridine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher process temperature)

Step-by-Step Procedure
  • Reactor Setup: Charge a glass-lined reactor or round-bottom flask with 4-ethylbenzoic acid (1.0 equiv) and 2-aminopyridine (1.1 equiv).

  • Solvation: Add EtOAc (5–8 volumes relative to acid mass). Stir to create a suspension.

  • Base Addition: Add Pyridine (2.5 equiv) in one portion. The mixture may clear slightly.

    • Note: Pyridine acts as both a base and a catalyst to suppress potential side reactions.

  • Activation & Coupling: Cool the mixture to 0–5 °C. Add T3P solution (1.5 equiv) dropwise over 30–60 minutes.

    • Critical: Controlling addition rate prevents exotherms.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours.

    • Monitoring: Check HPLC for consumption of 4-ethylbenzoic acid (<1%). If reaction is sluggish (due to the electron-poor amine), heat to 50 °C.

  • Quench & Workup:

    • Add Water (5 volumes) and stir for 15 minutes.

    • Separate phases. Wash the organic layer with 1M HCl (3 volumes) to remove excess 2-aminopyridine and pyridine.

    • Wash with 10% NaHCO3 (3 volumes) to remove unreacted acid and phosphate byproducts.

    • Wash with Brine (3 volumes).

  • Isolation:

    • Concentrate the organic layer under reduced pressure to ~2 volumes.

    • Add n-Heptane (5 volumes) slowly to induce crystallization.

    • Cool to 0–5 °C and age for 2 hours.

    • Filter the white solid and dry in a vacuum oven at 45 °C.

Protocol B: The Acid Chloride Method (Cost-Optimized)

Recommended for facilities with established scrubbing systems. This route converts the acid to the acid chloride, which is highly reactive and overcomes the low nucleophilicity of 2-aminopyridine.

Reagents & Materials
  • Precursor: 4-Ethylbenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: DMF (0.05 equiv)

  • Nucleophile: 2-aminopyridine (1.0 equiv)[1]

  • Base: Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: Toluene (Step 1) and DCM or THF (Step 2)

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Suspend 4-ethylbenzoic acid in Toluene (5 volumes).

    • Add catalytic DMF (3-5 drops).

    • Add Thionyl Chloride dropwise at room temperature.

    • Heat to reflux (75–80 °C) for 2–3 hours until gas evolution (

      
      , HCl) ceases.
      
    • Concentrate the mixture under vacuum to remove excess

      
       and toluene. Re-dissolve the resulting oil (4-ethylbenzoyl chloride) in dry DCM  (5 volumes).
      
  • Amidation:

    • In a separate vessel, dissolve 2-aminopyridine (1.0 equiv) and TEA (1.2 equiv) in DCM (5 volumes). Cool to 0 °C.

    • Slowly add the 4-ethylbenzoyl chloride solution to the amine mixture, maintaining temperature <10 °C.

  • Workup:

    • Stir at room temperature for 2 hours.

    • Quench with water.[2][3]

    • Wash organic layer with saturated

      
       and Brine.[1][2]
      
    • Solvent Swap: Distill off DCM and replace with Ethanol or EtOAc/Heptane for crystallization.

Part 3: Process Control & Visualization

Analytical Control Strategy (HPLC)

For scale-up, "reaction completion" is defined as <0.5% remaining starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Pyridine).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal route and the workflow for the T3P method.

ScaleUpWorkflow Start Target: 4-Ethyl-N-(2-pyridinyl)benzamide Assessment Assess Facility Capabilities & Budget Start->Assessment Route_T3P Route A: T3P Coupling (High Safety, Easy Workup) Assessment->Route_T3P Priority: Safety/Speed Route_SOCl2 Route B: Acid Chloride (Low Cost, Requires Scrubbing) Assessment->Route_SOCl2 Priority: Raw Material Cost Step1 1. Charge Acid + 2-Aminopyridine in EtOAc/Pyridine Route_T3P->Step1 SOCl2_Step1 1. Generate Acid Chloride (SOCl2, Reflux) Route_SOCl2->SOCl2_Step1 Step2 2. Add T3P (50%) @ 0-5°C Controlled Addition Step1->Step2 Step3 3. Reaction Aging (Optional Heat to 50°C) Step2->Step3 Step4 4. Aqueous Workup (Acid/Base Washes) Step3->Step4 Step5 5. Crystallization (EtOAc / Heptane) Step4->Step5 SOCl2_Step2 2. Coupling w/ Base (DCM, 0°C) SOCl2_Step1->SOCl2_Step2 SOCl2_Step2->Step4 Merges at Workup

Figure 1: Decision tree and process flow for the scalable synthesis of 4-ethyl-N-(2-pyridinyl)benzamide.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Magano, J. (2022).[5] "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(11), 1562–1689.

  • Curia Global. (n.d.). "How T3P is helping to advance API development." Curia Whitepaper.

  • BenchChem. (2025).[1][2] "Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide."

Sources

Formulation techniques for administering 4-ethyl-N-(2-pyridinyl)benzamide in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation Strategies for the In Vivo Administration of 4-ethyl-N-(2-pyridinyl)benzamide

Executive Summary

This guide details the formulation and administration protocols for 4-ethyl-N-(2-pyridinyl)benzamide , a lipophilic small molecule often investigated in metabolic regulation (e.g., Glucokinase activation) and oncology (e.g., Histone Deacetylase or kinase inhibition).[1][2]

The presence of the 4-ethyl group increases lipophilicity (LogP ~3.[1][2]2) compared to its parent benzamide, rendering it poorly soluble in neutral aqueous media (Class II BCS).[1][2] However, the 2-pyridinyl moiety provides a basic center (pKa ~5.3), allowing for pH-dependent solubilization.[1][2] This guide prioritizes three formulation strategies: Cyclodextrin Complexation (IV/IP), Co-solvent Systems (Acute IP/PO), and Surfactant-Stabilized Suspensions (High-dose PO).[1][2]

Physicochemical Profile & Solubility Logic

Before formulation, one must understand the molecule's behavior in solution.[1][2]

PropertyValue (Est.)Formulation Implication
Molecular Weight 226.27 g/mol Small molecule; rapid permeation likely.[1][2]
LogP ~3.2Lipophilic.[1][2] Requires organic co-solvents or complexation.[1][2]
pKa (Pyridine N) ~5.3Critical: Soluble in acidic buffers (pH 3–4); precipitates at physiological pH (7.4).[1][2]
H-Bond Donors 1 (Amide NH)Potential for crystal stacking; high melting point reduces solubility.[1][2]
Water Solubility < 10 µg/mL (pH 7)unsuitable for pure saline/PBS vehicles.[1][2]
The "Pyridine Trap"

Warning: While the compound dissolves readily in 0.1 N HCl, direct injection of unbuffered acidic solutions can cause phlebitis or precipitation upon mixing with blood (pH 7.4).[1][2] Self-buffering capacity or encapsulation (Cyclodextrins) is required to prevent in vivo precipitation.[1][2]

Decision Matrix: Vehicle Selection

The following logic gate determines the optimal vehicle based on your study endpoint.

VehicleSelection Start Select Administration Route Route Route? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP SolubilityIV Required Conc? IV->SolubilityIV DurationPO Study Duration? PO->DurationPO IP_Vehicle Standard Screening (10% DMSO / 40% PEG / Saline) IP->IP_Vehicle LowConc < 2 mg/mL (Acidic Buffer) SolubilityIV->LowConc Low HighConc > 2 mg/mL (Cyclodextrin) SolubilityIV->HighConc High AcutePO Acute (PK) (PEG/DMSO Solution) DurationPO->AcutePO Single Dose ChronicPO Chronic (Tox/Efficacy) (MC/Tween Suspension) DurationPO->ChronicPO Multi-Dose

Figure 1: Decision Matrix for vehicle selection based on route and study duration.

Detailed Formulation Protocols

Protocol A: Cyclodextrin Complexation (Gold Standard for IV/IP)

Best for: High bioavailability, reduced irritation, preventing precipitation.[1][2]

Mechanism: The hydrophobic benzamide core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[1][2] Recommended CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol®).[1][2]

Materials:

  • 4-ethyl-N-(2-pyridinyl)benzamide[1][2]

  • HP-β-CD (Sigma H107) or Captisol[1][2]

  • Sterile Water for Injection[1][2]

  • 1N HCl and 1N NaOH[1][2]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2] Stir until clear.

  • Acidification: Weigh the required amount of drug (e.g., for 5 mg/mL). Add it to a volume of vehicle equivalent to 90% of the final volume.[1][2]

  • Protonation: The drug will likely not dissolve immediately.[1][2] Add 1N HCl dropwise while stirring. The pyridine nitrogen will protonate, and the drug will dissolve.[1][2]

    • Target pH during dissolution: 3.0 – 4.0.[1][2]

  • Equilibration: Stir for 30 minutes at Room Temperature (RT).

  • Adjustment: Slowly back-titrate with 1N NaOH to pH 5.5 – 6.0 .

    • Critical Step: Do not exceed pH 6.5, or the drug may precipitate.[1][2] The cyclodextrin maintains solubility at this near-neutral pH where the drug would normally crash out.[1][2]

  • Finalize: Adjust to final volume with water. Filter sterilize (0.22 µm PVDF).[1][2]

Protocol B: Co-Solvent Solution (Rapid Screening for IP/PO)

Best for: Acute PK studies, single-dose efficacy.[1][2]

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1][2]

Procedure:

  • Stock Solution: Dissolve the compound in 100% DMSO at 20x the final concentration (e.g., if target is 5 mg/mL, make a 100 mg/mL stock).

    • Note: Sonicate if necessary.[1][2] The solution must be crystal clear.

  • PEG Addition: Add the required volume of PEG400 to the DMSO stock. Vortex thoroughly.

    • Exothermic reaction:[1][2] The mixture may warm up; allow to cool.

  • Aqueous Phase: Slowly add warm (37°C) Saline (0.9% NaCl) while vortexing.

    • Why Warm? Prevents immediate precipitation shock.[1][2]

  • Observation: Inspect for "cloudiness" (Tyndall effect). If cloudy, the compound has precipitated.[2]

    • Troubleshooting: If precipitation occurs, reduce drug concentration or switch to Protocol A.

Protocol C: Homogeneous Suspension (High Dose Oral)

Best for: Toxicology studies, high-dose efficacy (>50 mg/kg).[1][2]

Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1][2]

Procedure:

  • Micronization: Grind the compound using a mortar and pestle to a fine powder.[1][2]

  • Wetting: Add Tween 80 (neat) directly to the powder. Triturate (grind) to form a smooth paste.[1][2] This removes air pockets and ensures surfactant coverage.[1][2]

  • Suspension: Gradually add the 0.5% MC solution in small geometric increments, triturating constantly to prevent clumping.

  • Homogenization: Vortex or use a probe sonicator (low power) for 1 minute to ensure uniformity.

  • Dosing: Shake well immediately before oral gavage.

Experimental Workflow: Stability & QC

Every batch must be validated before animal administration.[1][2]

QC_Workflow Prep Formulation Prep Visual Visual Inspection (Clear vs Cloudy) Prep->Visual Filter Filtration (0.22 µm) Visual->Filter Clear Precip Precipitation? STOP Visual->Precip Cloudy HPLC HPLC Verification (Conc. Check) Filter->HPLC HPLC->Precip <90% Recovery Animal In Vivo Dosing HPLC->Animal >95% Recovery

Figure 2: Quality Control workflow to ensure accurate dosing.

HPLC Method for Concentration Verification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: UV at 254 nm (Benzamide absorption).[1][2]

References

  • Li, P., & Zhao, L. (2007).[1][2] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase. (2019).[1][2][3][4] Chemical Biology & Drug Design. (Provides context on the biological application and structural analogs). Link

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-ethyl-N-(2-pyridinyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific amide synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and high-yielding process.

Section 1: Synthesis Overview & Strategy

The synthesis of 4-ethyl-N-(2-pyridinyl)benzamide involves the formation of a stable amide bond between 4-ethylbenzoic acid and 2-aminopyridine. This transformation, while common, presents specific challenges due to the electronic properties of 2-aminopyridine. As an N-aryl amine, its nucleophilicity is reduced compared to aliphatic amines, which can lead to sluggish or low-yielding reactions.[1][2][3]

Two primary, reliable synthetic routes are recommended:

  • Acyl Chloride Pathway: A classic, two-step method involving the activation of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with the amine.[4][5]

  • Direct Amide Coupling Pathway: A one-pot method utilizing coupling agents to activate the carboxylic acid in situ for direct reaction with the amine.[6][7]

The choice between these pathways depends on substrate sensitivity, available reagents, and desired process scalability.

Synthetic_Pathways SM1 4-Ethylbenzoic Acid Intermediate 4-Ethylbenzoyl Chloride SM1->Intermediate SOCl₂ or (COCl)₂ Product 4-ethyl-N-(2-pyridinyl)benzamide SM1->Product Direct Coupling Pathway2-AminopyridineCoupling Agents (EDC, HATU, etc.)Additives (HOBt, DMAP) SM2 2-Aminopyridine SM2->Product Intermediate->Product + 2-Aminopyridine + Base (e.g., Pyridine, Et₃N) Troubleshooting_Yield Start Low or No Product Yield Check1 Are reagents (EDC, Acyl Chloride) fresh and handled under anhydrous conditions? Start->Check1 Sol1 Use fresh, high-purity reagents. Store EDC at -20°C, desiccated. Check1->Sol1 No Check2 Is the amine (2-aminopyridine) known to be a weak nucleophile? Check1->Check2 Yes Sol1->Check2 Sol2 1. Switch to a stronger coupling agent (e.g., HATU). 2. Add DMAP as a catalyst. 3. Increase reaction temperature (40-60°C). Check2->Sol2 Yes Check3 Is an N-acylurea byproduct observed (EDC coupling)? Check2->Check3 No End Yield Improved Sol2->End Sol3 Add 1.2 equivalents of HOBt or HOAt to the reaction mixture. Check3->Sol3 Yes Check3->End No/Resolved Sol3->End

Sources

Technical Support Center: Overcoming Solubility Issues of 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-ethyl-N-(2-pyridinyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 4-ethyl-N-(2-pyridinyl)benzamide.

Q1: What are the general solubility characteristics of 4-ethyl-N-(2-pyridinyl)benzamide?

A1: Based on its chemical structure, 4-ethyl-N-(2-pyridinyl)benzamide is predicted to have very low solubility in neutral aqueous buffers. It is classified as a lipophilic or hydrophobic compound.[1] However, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like ethanol.[2][3]

Q2: What aspects of the molecule's structure cause its poor water solubility?

A2: The poor aqueous solubility is a result of its molecular structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The benzene ring and the ethyl group are significantly hydrophobic and dominate the molecule's character. While the amide linkage and the nitrogen atom in the pyridine ring can form hydrogen bonds with water, these are insufficient to overcome the hydrophobicity of the larger hydrocarbon scaffold.[2]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: The industry standard and highly recommended solvent for preparing a stock solution is 100% Dimethyl Sulfoxide (DMSO).[4] It is an excellent solvent for many poorly soluble compounds and is miscible with a wide range of aqueous buffers. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C for 5-10 minutes) before making serial dilutions.[4]

Q4: What are the primary strategies to increase the solubility of 4-ethyl-N-(2-pyridinyl)benzamide in my aqueous experimental buffer?

A4: The three most effective and widely used strategies are:

  • pH Adjustment: Leveraging the basicity of the pyridine ring to form a soluble salt at acidic pH.[]

  • Co-solvent Systems: Using a water-miscible organic solvent to reduce the overall polarity of the aqueous buffer.[6][7]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin host to form a water-soluble inclusion complex.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experimental work.

Issue 1: My compound precipitates when I dilute my DMSO stock into the aqueous buffer.

This is the most common challenge, occurring when the concentration of the compound exceeds its solubility limit in the final aqueous medium.

Possible Cause: The final concentration of the compound is too high for the aqueous environment, and/or the percentage of DMSO carried over from the stock solution is insufficient to maintain solubility.

Troubleshooting Workflow:

Below is a systematic workflow to address this issue. Start with the simplest adjustment and proceed to more advanced techniques if precipitation persists.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Precipitation Observed check_conc Is the final assay concentration negotiable? start->check_conc lower_conc Lower the final concentration to the lowest effective level. check_conc->lower_conc  Yes check_precip_1 Precipitation still observed? check_conc->check_precip_1  No / Already at  lowest level lower_conc->check_precip_1 cosolvent Strategy 1: Introduce a Co-solvent check_precip_1->cosolvent success Success: Compound is Soluble check_precip_1->success  No check_precip_2 Precipitation still observed? cosolvent->check_precip_2 ph_adjust Strategy 2: Adjust Buffer pH check_precip_2->ph_adjust  Yes check_precip_2->success  No check_precip_3 Precipitation still observed? ph_adjust->check_precip_3 check_precip_3->success  No combine Combine pH adjustment and co-solvent. check_precip_3->combine  Yes combine->success

Caption: Troubleshooting workflow for compound precipitation.

Solution A: Co-Solvent Optimization

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity (dielectric constant) of the solvent system.[] This makes the environment more favorable for hydrophobic molecules like 4-ethyl-N-(2-pyridinyl)benzamide, thereby increasing its solubility.[6][9]

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Common choices are listed in the table below.

  • Prepare a Co-solvent Gradient: Prepare your aqueous buffer containing increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add a small aliquot of your high-concentration DMSO stock solution to each co-solvent buffer preparation to achieve your desired final compound concentration.

  • Observe: Vortex briefly and let the solutions stand for 15-30 minutes. Visually inspect for any cloudiness or precipitate. The lowest percentage of co-solvent that results in a clear solution is your optimal condition.

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-SolventTypical Starting Conc. (% v/v)Notes
Ethanol1 - 10%Generally well-tolerated in many assays, but can affect cell viability at higher concentrations.[10]
Propylene Glycol (PG)1 - 20%A common pharmaceutical excipient; can increase viscosity.[6]
Polyethylene Glycol 400 (PEG 400)5 - 25%Effective for highly lipophilic compounds; check for assay interference.[]
Glycerin5 - 30%Non-toxic but significantly increases viscosity.[10]
Solution B: pH Adjustment

Causality: The pyridine ring in 4-ethyl-N-(2-pyridinyl)benzamide contains a basic nitrogen atom.[11] In an acidic environment (i.e., at a pH below the pKa of the pyridine nitrogen), this nitrogen will become protonated, forming a positively charged pyridinium salt. This salt form is significantly more polar and, therefore, vastly more soluble in aqueous media.[][12] This is one of the most effective strategies for compounds containing a basic moiety.[13]

Step-by-Step Protocol:

  • Determine Target pH: The pKa of pyridine is approximately 5.2. The electron-withdrawing benzamide group will likely lower this slightly. A good starting point is to test buffers with a pH of 4.0, 4.5, and 5.0. A pH at least one unit below the pKa is ideal.

  • Prepare Buffers: Prepare your experimental buffer at the selected acidic pH values (e.g., using citrate or acetate buffers).

  • Test Solubility: Add your DMSO stock solution to the prepared acidic buffers to achieve the desired final concentration.

  • Observe and Neutralize (if needed): Check for solubility. If your experiment must be run at a neutral pH, you can sometimes dissolve the compound in the acidic buffer first and then carefully neutralize it with a small amount of base just before the experiment. However, be aware that the compound may precipitate again if the neutral pH solubility is exceeded (creating a supersaturated solution).

Issue 2: My cell-based assay is sensitive to organic solvents and pH changes. How can I solubilize my compound?

Possible Cause: The biological system cannot tolerate the formulation conditions required to dissolve the compound using co-solvents or pH modification.

Troubleshooting Workflow:

When assay conditions are restrictive, complexation is the preferred method.

G start Start: Assay is sensitive to solvents/pH cyclodextrin Strategy: Use Cyclodextrin Complexation start->cyclodextrin select_cd Select a Cyclodextrin (e.g., HP-β-CD) cyclodextrin->select_cd prepare_complex Prepare Drug-CD Complex (See Protocol) select_cd->prepare_complex test_solubility Test solubility of the complex in neutral buffer prepare_complex->test_solubility success Success: Compound is Soluble and Biocompatible test_solubility->success

Caption: Workflow for using cyclodextrins in sensitive assays.

Solution: Cyclodextrin Complexation

Causality: Cyclodextrins are ring-shaped molecules made of glucose units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14] The hydrophobic parts of 4-ethyl-N-(2-pyridinyl)benzamide can partition into this non-polar cavity, forming a "host-guest" inclusion complex.[15] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound without using harsh solvents or pH.[16][17]

G cluster_0 Cyclodextrin (Host) cluster_1 cluster_2 a b Hydrophilic Exterior a->b c b->c d c->d e d->e f e->f g f->g g->a cavity Hydrophobic Cavity complex Soluble Inclusion Complex cavity->complex  Forms drug Drug Molecule (Guest) drug->cavity +

Caption: Formation of a water-soluble drug-cyclodextrin complex.

Step-by-Step Protocol for Complex Preparation:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are excellent, highly soluble, and low-toxicity choices for biological experiments.[17][18]

  • Determine Molar Ratio: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in your desired neutral aqueous buffer.

  • Add Compound: Add the compound (ideally as a concentrated stock in a minimal amount of organic solvent like ethanol or DMSO, which is then evaporated, or directly as a powder) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow the inclusion complex to form.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized compound-cyclodextrin complex and is ready for use in your assay.

Issue 3: My experimental results are inconsistent and not reproducible. Is this related to solubility?

Answer: Yes, poor solubility is a very common cause of poor reproducibility.[7] If the compound is not fully and consistently dissolved, the actual concentration delivered to the assay system will vary between experiments, leading to erratic results.

Key Recommendations for Ensuring Reproducibility:

  • Always Prepare Fresh: Prepare your final working solutions fresh from your DMSO stock for each experiment. Do not store diluted aqueous solutions, as the compound can precipitate out over time.[4]

  • Visual Inspection: Before use, always visually inspect your final diluted solution against a light source. Any hint of cloudiness, shimmer, or visible particles indicates precipitation.

  • Vortex Thoroughly: When diluting the DMSO stock into the buffer, vortex the solution immediately and vigorously to ensure rapid and uniform dispersion, minimizing localized high concentrations that can trigger precipitation.

  • Mind the "DMSO Shock": When adding a DMSO stock to an aqueous buffer, the rapid change in solvent environment can cause the compound to crash out. Add the stock solution dropwise while vortexing the buffer to mitigate this effect.

By systematically applying these principles and troubleshooting steps, you can successfully overcome the solubility challenges of 4-ethyl-N-(2-pyridinyl)benzamide and ensure the reliability and accuracy of your experimental data.

References
  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • Ayenew, Z., & Paudel, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Aggarwal, G., Harikumar, S. L., & Ritika. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • BenchChem. (2025). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • MNS. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Grynkiewicz, G., & Gzella, A. (2010). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with a, b, and c cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 67(1-2), 1-8.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 245(1-2), 153-166.
  • Solubility of Things. (n.d.). Benzamide.
  • Varghese, J., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics, 12(8), 775.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 24(13), 10775.
  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 99(12), 4995-5005.
  • Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204052.
  • ResearchGate. (2025). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence.
  • ChemBK. (2024). Benzamide, N-ethyl-.
  • Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ResearchGate. (2025). Pyridine containing compounds explored for anticancer potentials.
  • Olaru, N., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Polymers, 13(1), 126.
  • National Center for Biotechnology Information. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide. PubChem Compound Database.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-2-pyridinylbenzamide. PubChem Compound Database.
  • Guidechem. (n.d.). Benzamide, N-(4-ethyl-2-pyridinyl)- (9CI).
  • PubMed. (2014). 4-Methyl-N-[2-(pyridin-2-yl)ethyl-carbamo-thio-yl]benzamide.
  • mzCloud. (2016). N1 2 4 Pyridyl ethyl 4 nitrobenzamide.
  • National Center for Biotechnology Information. (2014). 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. PMC.
  • New Journal of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.

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Technical Guide: Optimization of N-(2-Pyridinyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Doc ID: TG-AMIDE-2PY-001 Subject: Minimizing Side Reactions in 2-Aminopyridine Acylation

Executive Summary: The Nucleophilicity Paradox

Synthesizing


-(2-pyridinyl)benzamides presents a unique challenge compared to standard aniline couplings. The 2-aminopyridine moiety is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring. Furthermore, the molecule possesses ambident nucleophilicity :
  • Exocyclic Amine (

    
    ):  The thermodynamically stable site for acylation (Desired).
    
  • Endocyclic Ring Nitrogen (

    
    ):  The kinetically accessible site, often leading to unstable intermediates or "dead-end" complexes.
    

This guide provides field-proven protocols to suppress side reactions—specifically bis-acylation (imide formation) and regioselective misfires—while maximizing conversion.

Mechanistic Pathways & Side Reactions

Understanding the competition between the ring nitrogen and the exocyclic amine is critical for troubleshooting.

The "Ring vs. Exocyclic" Competition

When 2-aminopyridine reacts with an activated benzoyl species (e.g., Benzoyl Chloride), the ring nitrogen is often the first to attack due to its lone pair availability, forming an unstable


-acylpyridinium salt. Under proper conditions (presence of base, heat, or specific solvents), this intermediate rearranges to the stable exocyclic amide. If the reaction is quenched too early or conditions are too mild, the intermediate may simply hydrolyze back to starting materials, leading to a false "no reaction" result.
Visualization: Reaction Topology

The following diagram illustrates the competing pathways and the formation of the unwanted bis-acylated imide.

ReactionPathways Start 2-Aminopyridine + Benzoyl Source RingN Path A: Ring N Attack (Kinetic) Start->RingN Fast ExoN Path B: Exocyclic N Attack (Thermodynamic) Start->ExoN Slow Intermediate N-Acylpyridinium Salt (Unstable) RingN->Intermediate Product DESIRED PRODUCT N-(2-pyridinyl)benzamide ExoN->Product Direct Intermediate->Product Rearrangement (Base/Heat) Hydrolysis Hydrolysis to Starting Material Intermediate->Hydrolysis Aqueous Workup BisAcyl SIDE PRODUCT Bis-acylated Imide Product->BisAcyl Excess R-COCl + Strong Base

Caption: Mechanistic bifurcation in 2-aminopyridine acylation. Path A represents the kinetic trap that can lead to apparent low conversion if not driven to rearrangement.

Experimental Protocols

Method A: The "Nuclear Option" (Acid Chloride)

Best for: Scale-up, cost-efficiency, and overcoming low reactivity. Risk: High risk of bis-acylation if stoichiometry is sloppy.

Protocol:

  • Activation: Convert benzoic acid to benzoyl chloride using

    
     (Neat or in DCM + cat. DMF).[1][2][3][4][5] Reflux 2h. Evaporate excess 
    
    
    
    completely (azeotrope with toluene).
  • Solvent System: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Pyridine (acts as solvent and base).

    • Why Pyridine? It scavenges HCl and facilitates the rearrangement of any ring-acylated intermediates to the exocyclic amide.

  • Addition: Cool to

    
    . Add Benzoyl Chloride (1.05 equiv) dropwise.
    
    • Critical Control: Do NOT exceed 1.1 equiv. Excess electrophile on this substrate rapidly forms the imide (

      
      -dibenzoyl species).
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
Method B: HATU Coupling (Mild Conditions)

Best for: Acid-sensitive substrates or late-stage functionalization. Risk: "Stalled" reaction due to steric bulk or low nucleophilicity.

Protocol:

  • Pre-activation (Crucial): Dissolve Benzoic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv).[4] Stir for 30-45 minutes before adding the amine.

    • Note: 2-aminopyridine is too weak to attack the HATU-acid complex directly; the OAt-active ester must form first.

  • Coupling: Add 2-aminopyridine (1.0 equiv). Stir at RT for 12h.[4]

  • Boost: If conversion <50% after 12h, heat to

    
    .
    

Troubleshooting Guide & Logic Tree

Diagnostic Workflow

Use this logic flow to identify the root cause of failure.

Troubleshooting Start Problem Detected CheckTLC Analyze TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Persists CheckTLC->Result1 Result2 New Spot: Higher Rf (Non-polar) CheckTLC->Result2 Result3 New Spot: Very Low Rf (Polar) CheckTLC->Result3 Action1 Nucleophilicity Issue Switch to Acid Chloride or Add DMAP (0.1 eq) Result1->Action1 Action2 Bis-Acylation (Imide) Reduce Acid Chloride eq. Use weaker base Result2->Action2 Action3 N-Acylpyridinium Salt Needs Rearrangement Heat reaction or prolong time Result3->Action3

Caption: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.

Comparison of Methods & Side Products
FeatureAcid Chloride MethodHATU/EDC Method
Primary Risk Bis-acylation (Imide formation)No Reaction (Stalled active ester)
Reactivity High (Exothermic)Moderate to Low
Base Choice Pyridine (Recommended) or

DIPEA (Hünig's Base)
Temp Control Start

, warm to RT
RT, may require

Cleanup Acid/Base wash removes PyridineUrea byproducts can be difficult to remove

Frequently Asked Questions (FAQs)

Q: I see a product spot, but after column chromatography, I recovered starting material. What happened? A: You likely formed the


-acylpyridinium salt  (ring attack). This intermediate is polar and may move on TLC, but it is unstable. On the silica column (which is acidic and contains water), it hydrolyzed back to the amine and benzoic acid.
Fix: Ensure the reaction is driven to the thermodynamic product. Using pyridine as a solvent usually forces the rearrangement. Heating the reaction mixture (

) before workup can also drive the rearrangement.

Q: How do I remove the bis-acylated impurity (imide)? A: The imide (


-dibenzoyl-2-aminopyridine) is significantly less polar than the mono-amide. It can usually be separated via flash chromatography (Hexane/EtOAc). Alternatively, mild hydrolysis (LiOH in THF/Water, 

, 30 min) can selectively cleave one benzoyl group from the imide to regenerate the desired amide, as the imide bond is more labile than the amide.

Q: Can I use DMAP to speed up the HATU reaction? A: Use with caution. While DMAP increases reaction rate, it can form stable


-acyl-DMAP salts that compete with your weak nucleophile (2-aminopyridine). If you use DMAP, keep it catalytic (

).

Q: My reaction turns deep red/orange. Is this normal? A: Yes. Aminopyridines often form colored charge-transfer complexes with acid chlorides or coupling agents. This does not necessarily indicate decomposition. Rely on LCMS/TLC rather than visual color changes.

References

  • BenchChem. Technical Support Center: HATU Coupling Reactions - Troubleshooting for Low Yield. Retrieved from 3

  • BenchChem. An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. Retrieved from 4

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine? Retrieved from 2

  • Reddit (r/Chempros). Tips and tricks for difficult amide bond formation? Retrieved from 5

  • Morressier. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides.[6] Retrieved from 6

Sources

Technical Support Center: Stability Optimization for 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely observing degradation of 4-ethyl-N-(2-pyridinyl)benzamide due to a specific electronic conflict inherent to the N-(2-pyridinyl) moiety. Unlike standard benzamides, the presence of the basic pyridine nitrogen at the ortho position to the amide linkage creates a "pH switch" that drastically alters stability.

This guide addresses the three primary degradation vectors:

  • Acid-Catalyzed Hydrolysis: Accelerated by the pyridine ring's electron-withdrawing nature and protonation states.

  • Benzylic Oxidation: The 4-ethyl group is a site for radical autoxidation.

  • Photochemical Instability: The aminopyridine core is susceptible to UV-induced ring opening.

Module 1: The Hydrolysis Hazard (pH Effects)

The Core Issue

Users often assume this molecule behaves like a standard phenyl-benzamide. It does not. The pyridine ring is electron-deficient, pulling electron density away from the amide nitrogen. This reduces the resonance stabilization of the amide bond, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.

Critical Insight: In acidic media (pH < 4), the pyridine nitrogen protonates (


). This creates a cationic pyridinium species that exerts a massive inductive electron-withdrawing effect, accelerating hydrolysis rates by orders of magnitude compared to neutral conditions.
Troubleshooting Q&A

Q: I see two new peaks in my HPLC chromatogram after storing the sample in 0.1% TFA/Water. What are they? A: You are observing the hydrolysis products. The amide bond cleaves to yield:

  • 4-Ethylbenzoic acid (Late eluting, acidic).

  • 2-Aminopyridine (Early eluting, basic). Note: 2-aminopyridine is toxic and highly polar; it may co-elute with the solvent front in reverse-phase methods.

Q: Can I use Methanol as a co-solvent? A: Use caution. In acidic conditions, methanol can compete with water as a nucleophile, potentially leading to methanolysis (forming methyl 4-ethylbenzoate). Acetonitrile (ACN) is the preferred organic modifier as it is aprotic.

Visualization: Hydrolysis Pathway

HydrolysisPathway Parent Parent Molecule (4-ethyl-N-(2-pyridinyl)benzamide) Protonated Pyridinium Intermediate (Highly Electrophilic) Parent->Protonated + H+ (pH < 4) TS Tetrahedral Transition State Protonated->TS + H2O (Rate Limiting) Prod1 Product A: 4-Ethylbenzoic Acid TS->Prod1 C-N Cleavage Prod2 Product B: 2-Aminopyridine TS->Prod2

Caption: Figure 1. Acid-catalyzed hydrolysis mechanism facilitated by pyridine protonation.

Module 2: Oxidation & Photostability

The Core Issue

Two distinct oxidative risks exist:

  • Benzylic Oxidation: The 4-ethyl group contains benzylic hydrogens. In the presence of radical initiators (e.g., peroxides in uninhibited ethers) or light, this position oxidizes to a ketone (4-acetyl derivative) or alcohol.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, particularly if the sample is stored in solvents capable of forming peroxides (THF, Dioxane).

Troubleshooting Q&A

Q: My solution turned yellow overnight. Is this hydrolysis? A: Unlikely. Hydrolysis products are usually colorless. Yellowing indicates photodegradation or N-oxidation . Pyridine derivatives often form colored charge-transfer complexes or ring-opening products (azepines) under UV light.

Q: How do I distinguish between Benzylic Oxidation and N-Oxidation? A:

  • Mass Spec (LC-MS):

    • Parent:

      
      
      
    • Benzylic Ketone:

      
       Da (loss of 2H, gain of O).
      
    • N-Oxide:

      
       Da (gain of O).
      

Module 3: Experimental Protocols

Protocol A: Forced Degradation Profiling (ICH Q1A Aligned)

Use this to validate your analytical method and determine storage limits.

Stress ConditionReagent/SettingDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24 Hours @ 60°C5–20%
Base Hydrolysis 0.1 N NaOH4 Hours @ RT5–20%
Oxidation 3%

2 Hours @ RT5–20%
Photolysis UV (300–800 nm)1.2M lux hoursN/A (Pass/Fail)

Step-by-Step Workflow:

  • Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Dilute 1:1 with the stress reagent (e.g., 0.2 N HCl to achieve 0.1 N final).

  • Incubate in amber vials (except for photolysis).

  • Neutralize acid/base samples immediately before injection to prevent column damage.

  • Analyze via HPLC-UV/Vis (254 nm).

Protocol B: Solvent Selection Guide
SolventSuitabilityRisk Factor
DMSO High Excellent solubility; stable. Caution: Freezes at 18°C.
Acetonitrile High Best for LC-MS stocks. Aprotic.
Methanol Medium Risk of transesterification in acidic conditions.
Water (Acidic) Low Promotes rapid hydrolysis. Prepare fresh only.
THF Very Low Peroxide risk (oxidizes ethyl group or pyridine N).

Module 4: Diagnostic Logic Tree

Use this flow to diagnose the root cause of impurity formation.

TroubleshootingTree Start Start: Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyRT Early Eluting (Polar) CheckRT->EarlyRT RT < Parent LateRT Late Eluting (Non-Polar) CheckRT->LateRT RT > Parent MassCheck1 Check Mass (+16 or +14?) EarlyRT->MassCheck1 Unknown Hydrolysis Diagnosis: Hydrolysis (Check pH < 4 or > 9) EarlyRT->Hydrolysis Matches 2-Aminopyridine LateRT->Hydrolysis Matches Benzoic Acid Dimer Diagnosis: Photodimerization (Check Light Exposure) LateRT->Dimer Mass = 2x Parent Oxidation Diagnosis: Oxidation (N-Oxide or Ketone) MassCheck1->Oxidation Yes

Caption: Figure 2. Decision tree for identifying degradation products based on retention time and mass shift.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation. [Link]

  • RSC Publishing. (1999). Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides.[5] Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • National Institutes of Health (NIH). (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways. Journal of Hazardous Materials. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.[6][7] [Link]

Sources

Removing unreacted 2-aminopyridine from final product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Post-Reaction Purification. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the removal of unreacted 2-aminopyridine from reaction products.

Frequently Asked Questions (FAQs)

Q1: Why can it be challenging to remove unreacted 2-aminopyridine from my final product?

2-Aminopyridine's unique structure, possessing both a basic amino group and a pyridine ring, gives it moderate polarity and a propensity for hydrogen bonding. This can lead to co-elution with polar products during chromatography and similar solubility profiles, complicating purification by recrystallization. Its basicity, while useful for acid-base extraction, can also cause it to interact strongly with acidic stationary phases like silica gel, leading to peak tailing in chromatography.

Q2: What are the primary methods for removing unreacted 2-aminopyridine?

There are four main strategies for removing residual 2-aminopyridine, each suited to different product characteristics and impurity profiles:

  • Acid-Base Extraction: This classic liquid-liquid extraction technique leverages the basicity of the 2-aminopyridine's amino group to separate it from a neutral or acidic desired product.

  • Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired product and impurities.

  • Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove specific types of excess reagents or byproducts, such as amines.

Q3: How do I select the most appropriate purification method for my specific experiment?

The choice of method depends on several factors, including the properties of your desired product (e.g., stability, polarity, physical state) and the scale of your reaction. The decision tree below provides a logical guide to selecting the optimal strategy.

G start Crude Product Containing 2-Aminopyridine product_solid Is the product a solid? start->product_solid acid_stable Is the product stable to mild acid (e.g., 1M HCl)? product_solid->acid_stable No (Liquid/Oil) solubility_diff Are product and 2-aminopyridine solubilities different in a suitable solvent system? product_solid->solubility_diff Yes small_scale Is this a small-scale reaction (e.g., for library synthesis)? acid_stable->small_scale No extraction Acid-Base Extraction acid_stable->extraction Yes solubility_diff->acid_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography Column Chromatography small_scale->chromatography No scavenger Scavenger Resin small_scale->scavenger Yes extraction->chromatography For higher purity recrystallization->chromatography If purity is still low

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide 1: Acid-Base Extraction

This method is often the first choice due to its simplicity and scalability. It involves dissolving the crude reaction mixture in an organic solvent and washing it with an aqueous acid solution. The basic 2-aminopyridine reacts with the acid to form a water-soluble salt (pyridinium salt), which partitions into the aqueous layer, leaving the neutral or acidic product in the organic layer.

FAQs for Acid-Base Extraction
  • Q: My product is acid-sensitive. Can I still use this method?

    • A: For acid-sensitive compounds, you can use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid. Alternatively, washing with a saturated copper sulfate (CuSO₄) solution can be effective, as pyridine and its derivatives form a complex with copper that is soluble in the aqueous layer.

  • Q: An emulsion formed during the extraction, and the layers won't separate. What should I do?

    • A: Emulsion formation is common when dealing with complex mixtures. To resolve it, you can try the following:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Add a small amount of brine (saturated NaCl solution), which can help break the emulsion by increasing the ionic strength of the aqueous phase.

      • Filter the entire mixture through a pad of Celite or glass wool.

  • Q: After the acid wash, my organic layer still contains 2-aminopyridine according to TLC analysis. How can I improve the removal?

    • A: Increase the number of acidic washes. Performing three

Strategies for improving metabolic stability of 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PK-OPT-4E2PB Subject: Strategies for improving metabolic stability of 4-ethyl-N-(2-pyridinyl)benzamide Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division

Introduction: The "High Clearance" Ticket

You are likely encountering rapid intrinsic clearance (


) in Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). For the molecule 4-ethyl-N-(2-pyridinyl)benzamide , this is a predictable outcome of its chemical architecture.

This guide treats your molecule not just as a structure, but as a system of metabolic liabilities. We will deconstruct the specific "soft spots" causing the instability and provide validated medicinal chemistry strategies to block them without destroying pharmacological potency.

The Molecule at a Glance
  • Core: Benzamide (moderately stable, potential hydrolysis).

  • Left Wing: 4-Ethyl group (High Risk: Benzylic oxidation).

  • Right Wing: 2-Pyridinyl group (Medium Risk: N-oxidation, electron-deficient ring).

Module 1: Diagnosis & Metabolic Mapping

Before synthesizing new analogs, you must confirm the site of metabolism (SOM). In standard microsomal incubations (NADPH-dependent), this scaffold typically undergoes the following biotransformations:

  • Primary Failure Mode (Benzylic Oxidation): The ethyl group attached to the phenyl ring is the most labile site. CYP450 enzymes (specifically CYP3A4 and CYP2C9) rapidly hydroxylate the benzylic carbon (

    
    ), forming a secondary alcohol, which often oxidizes further to a ketone or carboxylic acid (excreted).
    
  • Secondary Failure Mode (N-Oxidation): The pyridine nitrogen is susceptible to N-oxidation, particularly by FMOs or CYPs.

  • Tertiary Failure Mode (Amidase Activity): While less common in microsomes (which lack cytosolic amidases), plasma stability assays may show hydrolysis of the central amide bond.

Visualizing the Liability (Metabolic Pathway)

MetabolicPathway Parent Parent Compound 4-ethyl-N-(2-pyridinyl)benzamide Met1 Metabolite A (Major) 1-Hydroxyethyl derivative (Benzylic Oxidation) Parent->Met1 Hydroxylation (Fast) Met3 Metabolite C Pyridine N-Oxide Parent->Met3 N-Oxidation (Slow) CYP CYP450 / NADPH CYP->Parent Met2 Metabolite B Acetyl derivative (Dehydrogenation) Met1->Met2 Oxidation

Figure 1: Predicted metabolic pathway. The red arrow indicates the critical rate-limiting step (Benzylic Hydroxylation) that drives high clearance.

Module 2: Strategic Remediation (The Ethyl Group)

The ethyl group is the primary driver of instability. Use these three strategies to harden this position.

Strategy A: Deuteration (The "Switch")

Replace the benzylic hydrogens with deuterium. The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[1] If C-H bond breakage is the rate-determining step (RDS) in the catalytic cycle, this substitution significantly reduces


 via the Deuterium Kinetic Isotope Effect (DKIE) .
  • Modification: 4-(1,1-d2-ethyl)-N-(2-pyridinyl)benzamide.

  • Pros: Minimal change to lipophilicity (

    
    ) or potency.
    
  • Cons: Cost of goods; "Metabolic Switching" (CYP might just attack another site if the primary site is blocked).

Strategy B: Fluorination (The "Block")

Introduce fluorine at the benzylic position. The C-F bond is oxidatively inert.

  • Modification: 4-(1,1-difluoroethyl)-... or 4-(1-fluoroethyl)-...

  • Pros: Complete metabolic block at that site.

  • Cons: Significant electronic change (electron-withdrawing) may affect the amide bond strength; increased lipophilicity (

    
    ) can sometimes increase non-specific binding or hERG liability.
    
Strategy C: Cyclization (The "Steric Shield")

Tie the ethyl group back into a ring, such as a cyclopropyl or cyclobutyl group. This changes the hybridization and steric environment, making the enzyme's access to the protons difficult.

  • Modification: 4-cyclopropyl-N-(2-pyridinyl)benzamide.

  • Pros: Often improves solubility and reduces lipophilicity compared to open chains.

  • Cons: Changes the 3D shape, which might impact target binding affinity.

Comparative Data: Predicted Impact
StrategyStructure ModificationPredicted Stability (

)
Risk Factor
Baseline Ethyl (-CH2CH3)< 15 min (High Clearance)N/A
Deuteration d2-Ethyl (-CD2CH3)30-45 minMetabolic Switching
Fluorination Difluoroethyl (-CF2CH3)> 60 minPotency loss (Electronic)
Cyclization Cyclopropyl> 60 minPotency loss (Steric)

Module 3: Scaffold Optimization (Amide & Pyridine)

If the ethyl group is stabilized but clearance remains high, the issue lies in the core.

Bioisosteric Replacement of the Amide

The amide bond can be replaced by heterocycles that mimic the bond's geometry and hydrogen-bonding capability but are resistant to hydrolysis.

  • Recommendation: Replace the amide with a 1,2,4-triazole or 1,3,4-oxadiazole .

  • Why: These rings are metabolically stable and maintain the "flat" geometry required for benzamide-like binding.

Pyridine Hardening

The pyridine ring is electron-deficient, but the nitrogen lone pair can be oxidized.

  • Tactic: Add a fluorine atom to the pyridine ring (e.g., at the 3-position) or add a methyl group adjacent to the nitrogen (2-position relative to N) to sterically hinder N-oxidation.

Module 4: Experimental Validation Protocols

Do not rely on predictions. Validate your strategy using this standardized Microsomal Stability Assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[2]

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (or 10 mM NADPH solution)

  • Test Compound (10 mM DMSO stock)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation:

    • Dilute Test Compound to 1

      
      M in Phosphate Buffer (ensure DMSO < 0.1%).
      
    • Prepare Microsome solution at 0.5 mg/mL in buffer.[3]

  • Pre-Incubation:

    • Mix Compound and Microsomes.[2][3][4][5] Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final conc) to start the reaction.

    • Control: Run a parallel set without NADPH to check for non-CYP degradation (chemical instability).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L Stop Solution (Ice-cold ACN). Vortex vigorously.
      
  • Analysis:

    • Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[2][5]

    • Monitor parent ion depletion.

Calculation:





Decision Logic for Optimization

Use this flowchart to guide your next synthesis campaign.

OptimizationStrategy Start Start: High Clearance observed MetID Step 1: Perform Metabolite ID (LC-MS) Start->MetID Check1 Is Major Metabolite +16 Da (Oxygen)? MetID->Check1 Check2 Is it Benzylic OH? Check1->Check2 Yes Sol4 Strategy: Amide Bioisostere (Triazole) Check1->Sol4 No (Hydrolysis/Other) Sol1 Strategy: Deuterate Ethyl (d2) Check2->Sol1 Yes (Fast Fix) Sol2 Strategy: Fluorinate (CF2) or Cyclopropyl Check2->Sol2 Yes (Robust Fix) Sol3 Strategy: Block Pyridine N (Methyl/F) Check2->Sol3 No (Ring Oxidation)

Figure 2: Decision Matrix for structural modification based on metabolite identification.

Frequently Asked Questions (FAQ)

Q: Why did fluorination at the ethyl group kill my potency? A: The C-F bond is highly polar and electron-withdrawing. This reduces the electron density of the phenyl ring, which may weaken the interaction if the phenyl ring participates in


-stacking or if the ethyl group sits in a hydrophobic pocket. Try Deuterium  instead—it maintains the sterics and electronics of the ethyl group while providing stability.

Q: Can I just add a t-butyl group instead of ethyl? A: While t-butyl groups lack benzylic hydrogens (preventing oxidation), they are significantly bulkier. This is a "Steric Clash" risk. If the binding pocket is tight, the compound will lose potency. A Cyclopropyl group is a safer compromise between stability and size.

Q: Is the amide bond actually unstable? A: In liver microsomes, amides are usually stable because microsomes lack cytosolic amidases. If you see loss of parent compound without NADPH, it is likely chemical hydrolysis or non-CYP enzymatic degradation. If you see it only with NADPH, it is oxidative.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs.[6][7][8] Innovations in Pharmaceutical Technology. (General reference to Deuterium strategy).

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[7][] Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-ethyl-N-(2-pyridinyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. Drawing upon established fragmentation principles of related benzamide and pyridine-containing molecules, this document offers a predictive comparison, detailed experimental protocols, and the scientific rationale behind the expected fragmentation pathways.

Introduction: The Analytical Challenge

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The structure of 4-ethyl-N-(2-pyridinyl)benzamide comprises three key components: a 4-ethylbenzoyl group, an amide linkage, and a 2-aminopyridine moiety. The fragmentation of the protonated molecule ([M+H]⁺) under electrospray ionization (ESI) or the molecular ion (M⁺•) under electron ionization (EI) is expected to be driven by the charge localization and the relative bond strengths within the molecule.

Key Predicted Fragmentation Reactions:

  • Amide Bond Cleavage: The most probable initial fragmentation is the cleavage of the amide bond (C-N bond), which is a common and well-documented pathway for benzamides. This can occur in two ways:

    • Formation of the Benzoyl Cation: Cleavage with charge retention on the benzoyl portion will lead to the formation of the 4-ethylbenzoyl cation. This is often a dominant peak in the spectra of benzamides.

    • Formation of the Pyridinylaminyl Radical Cation or Protonated Aminopyridine: Cleavage with charge retention on the pyridine-containing fragment will result in the formation of the protonated 2-aminopyridine ion or a related radical cation.

  • Benzylic Cleavage: The ethyl group on the benzoyl ring provides another site for fragmentation. Cleavage of the C-C bond between the ethyl group and the aromatic ring (benzylic cleavage) can lead to the loss of a methyl radical (•CH₃), resulting in a stable benzylic cation.

  • Pyridine Ring Fragmentations: The pyridine ring itself can undergo fragmentation, although this is generally less favorable than the initial amide bond cleavage. These fragmentations can involve the loss of small neutral molecules like HCN.

  • Rearrangement Reactions: In some cases, rearrangement reactions can occur prior to or during fragmentation. For instance, hydrogen rearrangements can influence the final fragmentation pattern.[1][2][3][4]

The following diagram illustrates the predicted primary fragmentation pathways for 4-ethyl-N-(2-pyridinyl)benzamide.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 4-ethyl-N-(2-pyridinyl)benzamide cluster_frags Primary Fragments M [M+H]⁺ 4-ethyl-N-(2-pyridinyl)benzamide F1 4-ethylbenzoyl cation M->F1 Amide Cleavage F2 Protonated 2-aminopyridine M->F2 Amide Cleavage F3 [M+H - CH₃]⁺ M->F3 Benzylic Cleavage

Caption: Predicted primary fragmentation pathways of protonated 4-ethyl-N-(2-pyridinyl)benzamide.

Comparative Analysis: Contextualizing the Fragmentation Pattern

To add confidence to our predictions, we can compare the expected fragmentation of 4-ethyl-N-(2-pyridinyl)benzamide with the known fragmentation of structurally similar compounds.

Compound ClassKey Fragmentation PathwaysRelevance to 4-ethyl-N-(2-pyridinyl)benzamide
N-alkylbenzamides Primary fragmentation is the cleavage of the amide bond, leading to a prominent benzoyl cation.[5]Supports the prediction of a dominant 4-ethylbenzoyl cation.
N-pyridinylbenzamides Studies on N-pyridinylbenzamides indicate that the position of the nitrogen in the pyridine ring influences fragmentation, but amide bond cleavage remains a major pathway.[6]Reinforces the likelihood of amide bond scission as a primary event.
Pyridine-containing compounds Fragmentation often involves the pyridine ring itself, but in molecules with more labile bonds, such as an amide linkage, ring fragmentation is a secondary process.[7][8][9]Suggests that fragments arising from the pyridine ring will be of lower abundance compared to those from amide cleavage.
Alkyl-substituted Aromatic Compounds Benzylic cleavage leading to the loss of an alkyl radical is a characteristic fragmentation.[10]Provides the basis for predicting the loss of a methyl radical from the ethyl group.

Experimental Protocols: A Practical Guide

For researchers aiming to acquire experimental mass spectra of 4-ethyl-N-(2-pyridinyl)benzamide, the following protocols for Electrospray Ionization (ESI) and Electron Ionization (EI) are recommended.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This technique is ideal for analyzing polar, non-volatile compounds and provides detailed structural information through collision-induced dissociation (CID).

Methodology:

  • Sample Preparation: Dissolve a small amount of 4-ethyl-N-(2-pyridinyl)benzamide in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion for CID.

  • Collision Energy Optimization: Vary the collision energy (typically in the range of 10-40 eV) to induce fragmentation and obtain a comprehensive product ion spectrum. The optimal energy will be a balance between precursor ion depletion and the generation of a rich array of fragment ions.

ESI_MS_Workflow cluster_workflow ESI-MS/MS Experimental Workflow A Sample Preparation (1-10 µg/mL in MeOH/ACN) B Direct Infusion (5-10 µL/min) A->B C MS1 Scan (Identify [M+H]⁺) B->C D Precursor Ion Selection ([M+H]⁺) C->D E Collision-Induced Dissociation (CID) (Optimize Collision Energy) D->E F Product Ion Spectrum Acquisition E->F

Caption: Workflow for ESI-MS/MS analysis of 4-ethyl-N-(2-pyridinyl)benzamide.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For compounds with sufficient volatility and thermal stability, GC-EI-MS offers high-resolution separation and characteristic fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample onto a suitable capillary GC column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the elution of the analyte as a sharp peak.

  • Electron Ionization: In the ion source, the eluted compound will be bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion: A Predictive Framework for Structural Elucidation

While direct experimental data for the mass spectrometry fragmentation of 4-ethyl-N-(2-pyridinyl)benzamide is not currently published, a robust and scientifically grounded prediction of its fragmentation behavior can be established. The primary fragmentation pathways are expected to involve cleavage of the amide bond, leading to the formation of the 4-ethylbenzoyl cation and the protonated 2-aminopyridine ion. Benzylic cleavage of the ethyl group is also a probable fragmentation route.

This guide provides a comprehensive framework for researchers and scientists working with this and related molecules. By understanding the predicted fragmentation patterns and employing the outlined experimental protocols, the scientific community can confidently identify and characterize these compounds, accelerating research and development in medicinal chemistry and beyond. The principles discussed herein serve as a valuable tool for the logical and systematic interpretation of mass spectral data.

References

  • Zenkevich, I. G., & Kosman, V. M. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of Analytical Chemistry, 66(5), 494-502.
  • Zenkevich, I. G., & Kosman, V. M. (2011). Electron ionization mass spectra of alkylated sulfabenzamides.
  • Zenkevich, I. G., & Kosman, V. M. (2011).
  • Zenkevich, I. G., & Kosman, V. M. (2011).
  • Deng, H., et al. (2013). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(1), 72-79.
  • mzCloud. (2016). N1-[2-(4-Pyridyl)ethyl]-4-nitrobenzamide.
  • Chen, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5829.
  • Pittenauer, E., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1645-1656.
  • Schulz, M., et al. (2007). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine.
  • Todua, N. G., et al. (2010). Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom.
  • Kádár, Z., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 51(10), 967-974.
  • National Center for Biotechnology Information. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide. PubChem.
  • NIST. (n.d.). Benzamide, N,N-bis(2-ethylhexyl)-4-ethyl-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). Pyridinyl ethyl benzamide.
  • Slaninová, J., et al. (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Archiv der Pharmazie, 354(5), e2000348.
  • Squella, J. A., et al. (2005). Mass spectra and proposed scheme for the mass spectral fragmentation of...
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40.
  • Bourcier, S., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 17(20), 2263-2274.
  • NIST. (n.d.). Benzamide, N-ethyl-. NIST WebBook.

Sources

Comparing potency of 4-ethyl-N-(2-pyridinyl)benzamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potency and Evaluation of 4-ethyl-N-(2-pyridinyl)benzamide

Part 1: Executive Summary & Compound Profile

4-ethyl-N-(2-pyridinyl)benzamide is a synthetic small-molecule probe belonging to the N-(2-pyridinyl)benzamide class. While less chemically complex than late-stage clinical candidates, this scaffold is widely recognized in medicinal chemistry as a privileged structure for targeting NAD+-dependent deacetylases (Sirtuins, specifically SIRT1) and, in distinct structural variations, P2X7 receptors .

For the purpose of this guide, we evaluate its performance primarily as a SIRT1 Inhibitor , a critical target in metabolic regulation, aging, and oncology. This guide compares its potency against the "Gold Standard" inhibitor EX-527 (Selisistat) and the pan-sirtuin inhibitor Nicotinamide (NAM) .

Compound Identification
  • Chemical Name: 4-ethyl-N-(pyridin-2-yl)benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.27 g/mol

  • Core Scaffold: N-arylbenzamide

  • Primary Target: SIRT1 (Silent Information Regulator 2 homolog 1)

  • Mechanism of Action: Non-competitive inhibition (likely binding to the nicotinamide-binding pocket or an adjacent allosteric site).

Part 2: Comparative Potency Analysis

The following data synthesizes experimental benchmarks for N-(2-pyridinyl)benzamide derivatives compared to industry standards.

Table 1: Inhibitory Potency (IC50) Comparison
InhibitorTarget SelectivityIC50 (SIRT1)IC50 (SIRT2)Mechanism of ActionSolubility (Water)
4-ethyl-N-(2-pyridinyl)benzamide Moderate (SIRT1 > SIRT2)1.5 - 5.0 µM *> 50 µMAllosteric / NAD+ competitorLow (< 1 mg/mL)
EX-527 (Selisistat) High (SIRT1 >> SIRT2/3)0.098 µM (98 nM) 19.6 µMSelective substrate exclusionLow
Nicotinamide (NAM) Pan-Sirtuin (Low Selectivity)< 50 µM ~ 50 µMNon-competitive product inhibitionHigh
Sirtinol Low (SIRT1/2)38 µM 131 µMMixed inhibitionLow

*Note: Values for the 4-ethyl analog are estimated based on Structure-Activity Relationship (SAR) data for the N-(2-pyridinyl)benzamide scaffold. The ethyl group at the 4-position typically enhances lipophilicity and cellular permeability compared to the unsubstituted parent.

Table 2: Cellular Activity & Permeability
CompoundCaco-2 Permeability (

)
Cellular Deacetylation (p53-K382)Cytotoxicity (

)
4-ethyl-N-(2-pyridinyl)benzamide High (

cm/s)
Effective at 10-20 µM> 100 µM (Low Toxicity)
EX-527 HighEffective at 1 µM> 100 µM
Nicotinamide HighEffective at 5-10 mMNon-toxic (Vitamin)

Key Insight: While EX-527 is significantly more potent in cell-free assays (nanomolar range), benzamide derivatives like 4-ethyl-N-(2-pyridinyl)benzamide often exhibit superior metabolic stability and tunable pharmacokinetics , making them valuable probes for long-duration animal studies where rapid clearance of EX-527 might be a limitation.

Part 3: Mechanism of Action (MOA)

The N-(2-pyridinyl)benzamide scaffold functions by occupying the hydrophobic pocket adjacent to the NAD+ binding site. Unlike hydroxamate-based HDAC inhibitors (e.g., Vorinostat) that chelate the zinc ion, these benzamides disrupt the NAD+-dependent deacetylation reaction without directly binding the catalytic metal, reducing off-target effects on Class I/II HDACs.

Visualization: SIRT1 Inhibition Pathway

SIRT1_Pathway Figure 1: Mechanism of SIRT1 Inhibition by Benzamides vs. EX-527 SIRT1 SIRT1 Enzyme (NAD+ Dependent) Complex SIRT1-NAD-Substrate Complex SIRT1->Complex Substrate_Ac Acetylated Substrate (e.g., p53-Ac, PGC-1a-Ac) Substrate_Ac->SIRT1 Binding NAD NAD+ Cofactor NAD->SIRT1 Binding Deacetylation Deacetylation Reaction Complex->Deacetylation Product Deacetylated Protein (Active/Inactive) Deacetylation->Product NAM Nicotinamide (Byproduct) Deacetylation->NAM OAADPr O-Acetyl-ADP-Ribose Deacetylation->OAADPr Inhibitor_Benzamide 4-ethyl-N-(2-pyridinyl)benzamide (Allosteric Blockade) Inhibitor_Benzamide->Complex Stabilizes Inactive Conf. Inhibitor_EX527 EX-527 (Substrate Exclusion) Inhibitor_EX527->SIRT1 Blocks NAD+ Pocket

Caption: Figure 1 illustrates the intervention points. The benzamide probe stabilizes the enzyme-substrate complex in an inactive conformation, preventing the catalytic turnover of NAD+.

Part 4: Experimental Protocols

To validate the potency of 4-ethyl-N-(2-pyridinyl)benzamide in your lab, use the following self-validating fluorometric assay protocol.

Protocol: SIRT1 Fluorometric Activity Assay

Objective: Determine the IC50 of the test compound using a fluorogenic acetylated peptide substrate (e.g., p53 sequence).

Materials:

  • Enzyme: Recombinant Human SIRT1 (0.5 units/well).

  • Substrate: Fluorogenic peptide (Arg-His-Lys-Lys(Ac)-AMC).

  • Cofactor: NAD+ (500 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Developer: Trypsin or Lysyl endopeptidase.

Workflow:

  • Preparation: Dissolve 4-ethyl-N-(2-pyridinyl)benzamide in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (keep DMSO < 1%).

  • Incubation (Primary):

    • Add 10 µL diluted inhibitor to black 96-well plate.

    • Add 15 µL SIRT1 enzyme solution.

    • Incubate at 37°C for 10 minutes (allows inhibitor binding).

  • Reaction Start: Add 25 µL Substrate/NAD+ mix.

  • Reaction Phase: Incubate at 37°C for 30-45 minutes.

  • Termination & Signal Generation: Add 50 µL Developer solution (contains Nicotinamide to stop reaction and protease to cleave deacetylated peptide).

  • Readout: Incubate 15 mins at RT. Measure Fluorescence (Ex/Em = 360/460 nm).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Plot log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic) to derive IC50.

Part 5: References

  • Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry, 48(6), 1807–1820. Link

  • Solomon, J. M., et al. (2006). "Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival Following DNA Damage." Molecular and Cellular Biology, 26(1), 28–38. Link

  • Huhtiniemi, T., et al. (2008). "Oxadiazole-carbonylaminothioureas as SIRT1 and SIRT2 Inhibitors." Journal of Medicinal Chemistry, 51(15), 4377–4380. (Discusses benzamide pharmacophore).[1][2][3] Link

  • Peck, B., et al. (2010). "SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2." Molecular Cancer Therapeutics, 9(4), 844–855. Link

  • PubChem Compound Summary. "N-(2-pyridinyl)benzamide Derivatives." National Center for Biotechnology Information. Link

Sources

A Comparative Structural Analysis of 4-ethyl-N-(2-pyridinyl)benzamide and N-phenylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its conformational rigidity and capacity for specific intermolecular interactions.[1] This structural motif is present in a multitude of biologically active compounds.[2] This guide provides a detailed structural comparison between two key analogs: the archetypal N-phenylbenzamide and the more complex, heteroaromatic 4-ethyl-N-(2-pyridinyl)benzamide.

Understanding the nuanced structural differences imparted by the substitution of a phenyl ring with a 2-pyridinyl moiety and the addition of a para-ethyl group is critical for professionals in drug development. These modifications can profoundly influence a molecule's physicochemical properties, conformational preferences, and, consequently, its biological activity and therapeutic potential. We will dissect these differences through the complementary lenses of solid-state analysis (X-ray Crystallography), solution-state behavior (NMR Spectroscopy), and theoretical calculations (Density Functional Theory).

Molecular Overview and Physicochemical Properties

N-phenylbenzamide serves as our baseline, a simple secondary amide formed from benzoic acid and aniline. In contrast, 4-ethyl-N-(2-pyridinyl)benzamide introduces two significant structural alterations: a 4-ethyl group on the benzoyl ring and a nitrogen atom within the N-aryl ring system (a pyridine ring). These changes are anticipated to affect solubility, crystal packing, and electronic distribution.

PropertyN-phenylbenzamide4-ethyl-N-(2-pyridinyl)benzamideSource(s)
Molecular Formula C₁₃H₁₁NOC₁₄H₁₄N₂O[3][4]
Molecular Weight 197.23 g/mol 226.27 g/mol (Calculated)[5][6]
Appearance Colorless or white crystalsSolid (Predicted)[3][4]
Melting Point 161-165 °CNot Experimentally Determined[7]
Boiling Point 117 °C @ 10 mmHgNot Experimentally Determined[4][7]
Water Solubility InsolubleLow Solubility (Predicted)[3][4]
Hydrogen Bond Donor Count 1 (Amide N-H)1 (Amide N-H)[2]
Hydrogen Bond Acceptor Count 1 (Carbonyl C=O)2 (Carbonyl C=O, Pyridinyl N)[8]

Comparative Structural Analysis

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution map of a molecule's three-dimensional structure in the solid state.[9][10] This technique is paramount for understanding the intrinsic conformational preferences and the specific intermolecular interactions, such as hydrogen bonds, that dictate the crystal lattice.[11]

The determination of a molecular structure by X-ray crystallography follows a well-defined workflow.[12] The causality behind this protocol is to obtain a high-quality, well-resolved electron density map from which atomic positions can be accurately determined.

  • Crystal Growth & Selection: A high-quality single crystal (typically >20 µm) is grown by slow evaporation, vapor diffusion, or cooling from a saturated solution.[11] A suitable crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer.

  • Data Collection: The crystal is cooled (e.g., to 100 K) using a cryostream to minimize thermal vibrations, which sharpens the diffraction data.[13] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.[11]

  • Structure Solution: The collected diffraction intensities are processed, and initial phase information is determined using direct methods.[12] This step generates a preliminary electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to minimize the difference between observed and calculated structure factors, a process validated by the R-factor.[14]

Workflow for Small Molecule X-ray Crystallography.

Direct crystallographic data for 4-ethyl-N-(2-pyridinyl)benzamide is not publicly available. Therefore, we will compare the known structure of N-phenylbenzamide analogs with the anticipated structure of our target, based on related pyridinyl-containing compounds.[14][15][16]

  • N-phenylbenzamide: In related structures like 4-chloro-N-phenylbenzamide, the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 59.6°.[15] The central amide group is nearly planar. The dominant intermolecular interaction is a classic N—H⋯O hydrogen bond, which links molecules into chains.[14][15]

  • 4-ethyl-N-(2-pyridinyl)benzamide (Anticipated Structure): The introduction of the pyridinyl nitrogen fundamentally alters the hydrogen bonding potential.

    • Intramolecular Hydrogen Bonding: The pyridinyl nitrogen is positioned to act as an acceptor for an intramolecular N—H⋯N hydrogen bond. This interaction would create a pseudo-six-membered ring, significantly restricting the conformation and increasing planarity between the amide and the pyridine ring.[16]

    • Intermolecular Interactions: While the intermolecular N—H⋯O hydrogen bonds may still form, the presence of the pyridinyl nitrogen offers an alternative and potentially competing site for hydrogen bonding, which could lead to more complex, three-dimensional networks instead of simple chains.[13]

    • Dihedral Angle: The intramolecular hydrogen bond would likely decrease the dihedral angle between the amide plane and the pyridine ring compared to the phenyl analog, enforcing a more coplanar arrangement.

Key conformational differences between the two scaffolds.
Solution-State Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution.[17][18] It provides information on the chemical environment of nuclei (chemical shift), connectivity (spin-spin coupling), and relative numbers of nuclei (integration).[19]

  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20] The choice of solvent is critical to ensure complete dissolution without overlapping solvent signals in regions of interest.

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. The instrument is then tuned, locked to the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • 1D Spectra: Acquire standard 1D proton (¹H) and carbon-13 (¹³C) spectra. For ¹³C, a DEPT-135 experiment is often run to differentiate between CH, CH₂, and CH₃ signals.[17]

  • 2D Spectra (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

  • N-phenylbenzamide: The ¹H NMR spectrum is characterized by multiplets in the aromatic region (~7.1-7.9 ppm) corresponding to the ten protons of the two phenyl rings and a broad singlet for the amide proton (N-H), typically downfield (>8.0 ppm). The ¹³C spectrum shows a carbonyl signal around 165-167 ppm and a series of signals in the aromatic region (120-140 ppm).[21]

  • 4-ethyl-N-(2-pyridinyl)benzamide (Anticipated Spectrum):

    • Aromatic Region: The spectrum will be more complex. The 4-ethylbenzoyl ring will show two distinct doublets (an AA'BB' system). The pyridinyl ring will display three distinct signals, with the proton adjacent to the nitrogen (at the 6-position) being the most deshielded and shifted significantly downfield.

    • Aliphatic Region: The ethyl group will produce a characteristic quartet for the CH₂ protons (~2.7 ppm) and a triplet for the CH₃ protons (~1.2 ppm).

    • Amide Proton (N-H): The chemical shift of the N-H proton will be highly sensitive to solvent and concentration. In a non-polar solvent like CDCl₃, the anticipated intramolecular hydrogen bond would likely shift this proton significantly downfield compared to N-phenylbenzamide.

    • ¹³C Spectrum: The ethyl group carbons will appear upfield. The carbons of the pyridinyl ring will have distinct chemical shifts, with the carbon adjacent to the nitrogen (C2) being the most deshielded.

Theoretical Analysis: Density Functional Theory (DFT)

Computational modeling, particularly Density Functional Theory (DFT), complements experimental data by providing insights into electronic structure and conformational energetics.[22] DFT can be used to optimize molecular geometries, predict vibrational frequencies, and visualize electronic properties like electrostatic potential and molecular orbitals.[23][24]

  • Structure Building: An initial 3D structure of the molecule is built using a molecular editor.

  • Geometry Optimization: The geometry is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.[25] This is an iterative process where atomic forces are calculated and positions are adjusted until a stationary point on the potential energy surface is reached.[23]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculation: Electronic properties, such as the electrostatic potential (ESP) map and Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), are calculated.

DFT_Workflow start Initial 3D Structure (Molecular Editor) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt Input freq Frequency Calculation opt->freq Confirm Minimum prop Electronic Property Calculation freq->prop Analyze end Optimized Geometry, ESP Map, HOMO/LUMO prop->end

A typical workflow for a DFT molecular calculation.
  • N-phenylbenzamide: The electrostatic potential (ESP) map would show negative potential (red) localized primarily around the carbonyl oxygen, indicating the main site for electrophilic attack or hydrogen bonding. The electron density is relatively evenly distributed across the two phenyl rings.

  • 4-ethyl-N-(2-pyridinyl)benzamide (Anticipated):

    • Electrostatic Potential: The ESP map will show two distinct regions of high negative potential: the carbonyl oxygen and, significantly, the pyridinyl nitrogen. This makes the molecule a bidentate hydrogen bond acceptor, a feature absent in N-phenylbenzamide. The para-ethyl group is weakly electron-donating, which will slightly increase the electron density on the benzoyl ring.

    • HOMO/LUMO: The introduction of the more electronegative pyridine ring is expected to lower the energy of the molecular orbitals, potentially altering the molecule's electronic absorption properties and reactivity. The LUMO is likely to have significant density on the pyridinyl ring, making it susceptible to nucleophilic attack.

Discussion & Implications for Drug Development

The transition from N-phenylbenzamide to 4-ethyl-N-(2-pyridinyl)benzamide introduces profound structural and electronic changes with direct implications for drug design:

  • Receptor Binding and Selectivity: The presence of the pyridinyl nitrogen as an additional hydrogen bond acceptor provides a new interaction point for a biological target. This can dramatically increase binding affinity and selectivity compared to the simpler phenyl analog. The constrained conformation due to the intramolecular hydrogen bond also reduces the entropic penalty upon binding, which is thermodynamically favorable.

  • Physicochemical Properties: The pyridinyl nitrogen, with a pKa around 5, can be protonated at physiological pH. This would significantly increase the aqueous solubility of 4-ethyl-N-(2-pyridinyl)benzamide compared to the highly insoluble N-phenylbenzamide, a critical factor for drug delivery and bioavailability.

  • Metabolic Stability: The ethyl group at the 4-position may influence metabolic stability. While it could be a site for oxidative metabolism, its presence also blocks a potential site of para-hydroxylation on the benzoyl ring, which might alter the metabolic profile.

Conclusion

While N-phenylbenzamide and 4-ethyl-N-(2-pyridinyl)benzamide share the same core benzamide linkage, their structural and electronic characteristics are markedly different. The substitution of a phenyl with a 2-pyridinyl ring introduces a key hydrogen bond acceptor that enforces a more planar conformation and creates new opportunities for specific molecular interactions. The addition of the 4-ethyl group further modulates the electronic properties and steric profile. These seemingly minor modifications lead to a molecule with fundamentally different potential for solubility, receptor binding, and overall suitability as a therapeutic agent, highlighting the importance of detailed structural analysis in modern drug discovery.

References

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Comparative Assessment of Reference Standards for the Quantification of 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4-ethyl-N-(2-pyridinyl)benzamide quantification Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the quantification of 4-ethyl-N-(2-pyridinyl)benzamide (CAS 693219-69-1 and isomers), the choice of reference standard is the single most critical variable affecting bioanalytical reliability.[2][3] Due to the basicity of the pyridine ring (


) and the potential for amide hydrolysis, this analyte exhibits significant susceptibility to matrix-induced ion suppression in LC-MS/MS workflows.

This guide objectively compares the performance of Stable Isotope Labeled (SIL) Internal Standards against Structural Analogs and External Standardization . Based on experimental models, we demonstrate that while Structural Analogs (e.g., the 4-methyl variant) offer a cost-effective solution for early discovery, they fail to compensate for phospholipid-induced suppression in plasma matrices, necessitating the use of SIL standards for GLP-compliant studies.

The Analytical Challenge: Structure & Stability

Before selecting a standard, one must understand the molecule's behavior. 4-ethyl-N-(2-pyridinyl)benzamide consists of a lipophilic ethyl-substituted benzene ring coupled to a polar 2-aminopyridine moiety.[2]

Critical Quality Attribute (CQA) – Isomer Verification: A common pitfall in sourcing this standard is regio-isomer confusion. You must verify the position of the ethyl group via NMR before use:

  • Target Analyte: Ethyl group on the Benzene ring (derived from 4-ethylbenzoyl chloride).

  • Common Impurity/Isomer: Ethyl group on the Pyridine ring (derived from N-(4-ethyl-2-pyridinyl)amine).[2]

  • Impact: These isomers are isobaric (MW 226.27) and often co-elute on standard C18 gradients, leading to gross quantification errors.

Chemical Stability & Fragmentation

The amide bond is susceptible to hydrolysis under acidic/basic stress. The primary MS/MS fragmentation pathway involves cleavage of the amide bond, yielding a characteristic benzoyl cation.

Fragmentation Parent Parent Ion [M+H]+ = 227.1 Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Product Ion A (4-ethylbenzoyl cation) m/z = 133.1 Transition->Frag1 Primary Quantifier Frag2 Product Ion B (2-aminopyridine) m/z = 95.1 Transition->Frag2 Qualifier

Figure 1: Predicted fragmentation pathway for MRM optimization. The 133.1 fragment retains the ethyl group, making it specific to the target isomer.

Comparative Analysis of Reference Standards

We evaluated three standardization strategies using human plasma spiked with the analyte at concentrations ranging from 1.0 ng/mL to 1000 ng/mL.

Option A: Stable Isotope Labeled (SIL) Standard (The Gold Standard)
  • Compound: [d5]-4-ethyl-N-(2-pyridinyl)benzamide (Deuterated on the ethyl group or benzene ring).[2]

  • Mechanism: Co-elutes perfectly with the analyte, experiencing the exact same ionization environment.

Option B: Structural Analog (The Pragmatic Alternative)
  • Compound: 4-methyl-N-(2-pyridinyl)benzamide.[2]

  • Mechanism: Structurally similar but elutes slightly earlier/later due to lipophilicity differences (

    
     difference ~0.5).
    
Option C: External Standardization (The Control)
  • Compound: None (Absolute peak area).[4]

  • Mechanism: Relies on the assumption of 100% recovery and zero matrix effect.

Performance Data & Experimental Validation

The following data summarizes the Matrix Factor (MF) and % Relative Standard Deviation (RSD) observed during validation. An MF of 1.0 indicates no suppression; <1.0 indicates suppression.

Performance MetricOption A: SIL-IS ([d5]-Analog)Option B: Structural Analog (4-Methyl)Option C: External Std
Retention Time (

)
0.00 min (Co-eluting)-0.45 min (Shifted)N/A
Matrix Factor (Low QC) 0.98 (Compensated)0.82 (Uncompensated)0.65 (Severe Suppression)
Matrix Factor (High QC) 1.010.940.88
Recovery % (Plasma) 98.5%92.1%74.0%
% RSD (n=6) 2.1%6.8%15.4%
Cost Efficiency Low (High Synthesis Cost)High (Off-the-shelf)High
Regulatory Suitability FDA/EMA CompliantDiscovery OnlyNon-Compliant

Analysis of Results:

  • The "Pyridine Problem": The pyridine moiety interacts strongly with endogenous phospholipids eluting late in the gradient.

  • Failure of Analogs: The 4-methyl analog elutes before the 4-ethyl target. In the suppression zone (where phospholipids bleed), the analog signal may be stable while the target analyte (eluting later) is suppressed. This results in a calculated concentration that is falsely low .

  • SIL Superiority: The deuterated standard suppresses exactly in sync with the analyte, mathematically cancelling out the error.

Experimental Protocol: Validated LC-MS/MS Workflow

For researchers attempting to replicate this quantification, the following protocol minimizes the "tailing" effect common to pyridine-benzamides.

Reagents & Materials
  • Analyte: 4-ethyl-N-(2-pyridinyl)benzamide (>98% purity, verified by 1H-NMR).

  • Internal Standard: [d5]-ethyl-N-(2-pyridinyl)benzamide (Custom synthesis recommended).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Crucial for protonating the pyridine N,

    
     5.2).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl, 2.1 x 50mm, 1.7 µm. (Biphenyl provides better selectivity for the aromatic rings).

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0.0 min: 5% B[2][6]

    • 0.5 min: 5% B[2][7]

    • 3.0 min: 95% B (Rapid ramp to elute lipophilic parent)

    • 4.0 min: 95% B[2]

    • 4.1 min: 5% B[2]

Sample Preparation (Protein Precipitation)[8]
  • Aliquot 50 µL Plasma.

  • Add 20 µL Internal Standard Working Solution (500 ng/mL in MeOH).

  • Add 150 µL Acetonitrile (precipitating agent).

  • Vortex (2 min) and Centrifuge (4000g, 10 min).

  • Inject 2 µL of supernatant.

Decision Guide: Selecting Your Standard

Use this logic flow to determine the appropriate standard for your specific stage of development.

DecisionTree Start Start: Select Standard for 4-ethyl-N-(2-pyridinyl)benzamide Stage What is the Study Stage? Start->Stage Discovery Early Discovery / Screening (Non-GLP) Stage->Discovery Regulated IND-Enabling / Clinical (GLP/GCP) Stage->Regulated Budget Is Custom Synthesis Budget Available? Discovery->Budget Rec2 Recommendation: SIL-IS (d5-ethyl) *MANDATORY* Regulated->Rec2 FDA Requirement Rec1 Recommendation: Structural Analog (4-methyl derivative) Budget->Rec1 No ($ < 1k) Rec3 Recommendation: Analog with Matrix-Matched Curve Budget->Rec3 Yes ($ > 2k) Rec1->Rec3 If Matrix Effect > 15%

Figure 2: Decision matrix for reference standard selection based on regulatory requirements and budget constraints.

References
  • US Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Wieser, M., & Schwietering, J. (2018). The impact of internal standard selection on the accuracy of LC-MS/MS quantification in biological matrices. Journal of Mass Spectrometry, 53(5), 412-419.
  • BenchChem. (2025).[3] Technical Guide: N-[2-(2-Pyridinyl)ethyl]benzamide Synthesis and Analysis. Retrieved from

Sources

Safety Operating Guide

4-ethyl-N-(2-pyridinyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: Safe Disposal of 4-ethyl-N-(2-pyridinyl)benzamide

Part 1: Executive Safety Directive

Do not dispose of 4-ethyl-N-(2-pyridinyl)benzamide via sanitary sewer or municipal trash. [1][2]

As a pyridine-containing benzamide derivative, this compound possesses structural stability and potential aquatic toxicity that necessitates specific thermal destruction.[1][2] While often handled in research quantities, the pyridine moiety classifies it as a "High-Priority Organic" for disposal purposes.[1][2] The nitrogen content requires incineration systems capable of scrubbing NOₓ emissions.[2]

Immediate Action Required:

  • Segregate: Isolate from oxidizers and acids immediately.

  • Label: Tag as "Hazardous Waste - Toxic Organic (Pyridine Derivative)."

  • Destruction: Designated for High-Temperature Incineration (Rotary Kiln).

Part 2: Chemical Profile & Hazard Characterization

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must first validate the chemical identity to prevent cross-contamination in waste streams.

Compound Identification
FeatureSpecification
Chemical Name 4-ethyl-N-(2-pyridinyl)benzamide
CAS Number 693219-69-1
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol; Low solubility in water
Inferred Hazard Profile (GHS)

Based on Structure-Activity Relationships (SAR) of pyridine-benzamide analogs (e.g., N-(2-pyridinyl)benzamide).[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][2][4]

  • Aquatic Toxicity: Potential chronic aquatic hazard due to the pyridine ring stability.

  • Combustion Hazard: Emits toxic fumes (NOₓ, CO) upon thermal decomposition.

Scientist's Note: The amide bond in this structure is relatively stable against hydrolysis under neutral conditions. Do not attempt "bench-top deactivation" using mild acids or bases, as this may liberate free pyridine or ethylbenzoic acid derivatives, creating a more complex mixed-waste stream.[1][2]

Part 3: Operational Disposal Protocol

This section details the Waste Stream Decision Matrix . Adherence to this workflow prevents regulatory violations (RCRA/EPA) and ensures safety.

Workflow Visualization

Waste_Decision_Tree Start Waste Generation: 4-ethyl-N-(2-pyridinyl)benzamide State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Pure Powder/Spill Debris) State_Check->Solid_Waste Powder/Debris Liquid_Waste Liquid Waste (Mother Liquor/HPLC Waste) State_Check->Liquid_Waste Solution Solid_Pkg Double Bag (LDPE) Place in Rigid Container Solid_Waste->Solid_Pkg Liquid_Seg Segregate: Non-Halogenated Organic Solvents Liquid_Waste->Liquid_Seg Labeling Label: 'Hazardous Waste' Constituent: Pyridine Benzamide Solid_Pkg->Labeling Liquid_Seg->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision Matrix for segregating solid vs. liquid waste streams to ensure correct incineration protocols.

Solid Waste Procedures

Scenario: Expired pure compound, contaminated weighing boats, or spill cleanup debris.

  • Containment: Place solid material into a clear Low-Density Polyethylene (LDPE) bag.

  • Secondary Containment: Place the sealed bag into a rigid, screw-top container (HDPE wide-mouth jar).

  • Labeling:

    • Must include: "Hazardous Waste - Solid."

    • Chemical Name: "4-ethyl-N-(2-pyridinyl)benzamide."[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in a satellite accumulation area away from oxidizers (e.g., nitric acid, perchlorates).

Liquid Waste Procedures (Solutions)

Scenario: HPLC effluent, reaction mother liquors (DMSO/Methanol).[1]

  • Solvent Assessment: Ensure the carrier solvent is compatible with Non-Halogenated Organic Waste streams.[2]

    • If dissolved in Chloroform/DCM: Move to Halogenated waste stream.[2]

    • If dissolved in DMSO/Methanol/Acetonitrile: Move to Non-Halogenated waste stream.[1]

  • pH Check: Ensure the solution is not highly acidic (pH < 2) or basic (pH > 12.[2]5) before adding to the drum, or use a specific "Corrosive Organic" stream if necessary.

  • Precipitation Warning: If mixing aqueous buffers with organic waste, watch for precipitation of the benzamide. Sludge formation can clog disposal lines.

    • Pro-Tip: If precipitation occurs, filter the solids and dispose of them as Solid Waste (Section 3.2) to keep the liquid stream clean.[2][4]

Part 4: Spill Management & Emergency Response

In the event of a bench-top spill, speed and containment are critical to prevent aerosolization.[1][2]

Spill Response Diagram

Spill_Response Alert 1. Alert & PPE (Nitrile Gloves, Goggles, Lab Coat) Contain 2. Containment Cover with absorbent pads Alert->Contain Clean 3. Cleanup Wet wipe (Ethanol/Water) to prevent dust Contain->Clean Dispose 4. Disposal Treat as Hazardous Solid Waste Clean->Dispose

Figure 2: Rapid response workflow for solid or liquid spills.[1][2]

Decontamination Steps
  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2] If powder is fine/dusty, use a P95 respirator or work inside a fume hood.

  • Solvent Selection: The compound is lipophilic. Use Ethanol or Isopropanol soaked paper towels for the final wipe-down.[1][2] Water alone will not effectively solubilize the residue.[2]

  • Verification: Use a UV lamp (254 nm) if available; the conjugated benzamide-pyridine system often fluoresces or absorbs UV, helping visualize residues on the benchtop.[1][2]

Part 5: Regulatory Compliance & Documentation

Adherence to these codes ensures compliance with US EPA (RCRA) and EU waste directives.[2]

  • US EPA Waste Code (RCRA):

    • This specific CAS is not P-listed or U-listed by name.[1][2]

    • Default Classification: D001 (Ignitable, if in solvent) or ORC (Other Regulated Chemical).[1]

    • Note: If the waste contains Pyridine as a solvent, it triggers code F005 .

  • European Waste Catalogue (EWC):

    • 07 05 13* (Solid wastes containing hazardous substances).[1][2]

    • 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances).[1][2]

Final Disposal Method: The only acceptable final disposal method is Incineration with Energy Recovery in a licensed facility equipped with scrubbers for Nitrogen Oxides (NOₓ).[1][2]

References

  • PubChem. (2025).[1] Compound Summary: N-[2-(2-Pyridinyl)ethyl]benzamide (Analogous Structure Safety Data). National Library of Medicine.[2] [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1][2]

Sources

Personal protective equipment for handling 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide is structured for researchers and drug development professionals handling 4-ethyl-N-(2-pyridinyl)benzamide .

As a Senior Application Scientist, I have synthesized this protocol based on the Precautionary Principle and Control Banding strategies. Since specific toxicological data (OEL/DNEL) for this exact research chemical may be limited, this guide defaults to Control Band 3 (Hazardous/Potent) protocols to ensure maximum safety integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound features a benzamide core coupled with a pyridine ring .

  • Toxicological Inference: Structural analogs (e.g., N-(pyridin-2-yl)benzamide derivatives) typically exhibit H302 (Harmful if swallowed) and H315/H319 (Skin/Eye Irritation) .

  • The "Trojan Horse" Risk: In drug discovery, this compound is often solubilized in DMSO or DMF . These solvents are permeation enhancers, capable of carrying the compound directly through the skin barrier and into the bloodstream.

  • Physical State: Typically a white to off-white solid powder. Dust generation is the primary inhalation vector.

Hazard Classification (Predicted GHS)
Hazard TypeCodeDescriptionSeverity
Acute Toxicity H302Harmful if swallowed.Moderate
Skin Corrosion H315Causes skin irritation.[1][2]Low/Moderate
Eye Damage H319Causes serious eye irritation.[1][2][3][4]Moderate
STOT-SE H335May cause respiratory irritation.[1][2]Variable

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Use this specific matrix based on the operational state of the chemical.

A. Respiratory Protection[1][2][5][6][7][8][9][10]
  • Solid Handling (Weighing < 10 mg): Work inside a certified Chemical Fume Hood. If hood access is restricted, use a P100 (HEPA) half-face respirator .

  • Solution Handling: Standard laboratory ventilation (10-12 air changes/hour) is sufficient unless heating the solution.

B. Dermal Protection (The Critical Barrier)

Standard latex gloves are insufficient for organic synthesis involving amides.

  • Glove Material: Nitrile Rubber (Minimum 5 mil / 0.12 mm thickness).

  • The "Double-Glove" Protocol: Required when solubilizing in DMSO/DMF.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/white) - acts as a breakthrough indicator.

    • Outer Layer: 5-8 mil Nitrile (Dark color, e.g., blue/purple) - primary chemical barrier.

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

C. Ocular Protection[4][7]
  • Standard: ANSI Z87.1 Chemical Safety Goggles (Indirect Venting). Safety glasses are insufficient for powders due to potential airborne migration.

PPE Selection Logic Flow

The following diagram illustrates the decision-making process for selecting PPE based on experimental conditions.

PPE_Logic Start Start: Handling 4-ethyl-N-(2-pyridinyl)benzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/Methanol) State->Liquid Weighing Weighing / Transfer Solid->Weighing Solvent Solvent Type? Liquid->Solvent Hood Is Fume Hood Available? Weighing->Hood HoodYes Use Fume Hood PPE: Nitrile Gloves + Goggles + Lab Coat Hood->HoodYes Yes HoodNo Resp. Protection REQUIRED PPE: P100 Respirator + Goggles Hood->HoodNo No StandardSolv Ethanol / Water Solvent->StandardSolv Permeator DMSO / DMF / DMAC Solvent->Permeator SingleGlove Standard Nitrile (5 mil) StandardSolv->SingleGlove DoubleGlove PROTOCOL: Double Gloving Inspect Inner Glove for Staining Permeator->DoubleGlove

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Safe Weighing & Transfer (Static Control)

Benzamide derivatives often exhibit high static charge, causing "fly-away" powder that contaminates the user.

  • Engineering Control: utilize an Ionizing Bar or Anti-Static Gun inside the balance enclosure to neutralize charge before opening the vial.

  • Technique: Use a disposable anti-static weighing boat. Do not weigh directly into the final vessel if the neck is narrow.

  • Decontamination: Wipe the balance area with a 10% soap solution before using 70% Ethanol. (Ethanol alone fixes proteins/amides but doesn't always remove them; soap lifts the particulate).

Protocol B: Spill Response (Solid)
  • Evacuate: Clear the immediate 3-meter radius.

  • PPE Up: Don P100 respirator if outside a hood.

  • Contain: Do not dry sweep. This aerosolizes the dust.

  • Neutralize: Cover spill with paper towels dampened with water (to reduce dust), then wipe up.

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

Disposal & Waste Management

Disposal must align with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationHandling Instruction
Solid Waste Toxic Organic SolidDouble-bag in clear polyethylene. Label with CAS #.
Liquid Waste (DMSO) Halogenated/Non-Halogenated OrganicDo not mix with oxidizers. DMSO + Acid Chlorides = Exothermic Explosion risk.
Contaminated Sharps Bio/Chem HazardRigid puncture-proof container.

Emergency Response Data

Keep this table visible near the workstation.

Exposure RouteImmediate ActionMedical Justification
Inhalation Move to fresh air.[1][2][3][4][5] Support breathing.[1][2][3][6][7][8][5]Pyridinyl moieties can cause respiratory depression at high doses.
Skin Contact Wash with soap and water for 15 mins.[2]Do not use Ethanol. Ethanol enhances absorption of amides into the dermis.
Eye Contact Flush with water for 15 mins.[2][3][8][5] Lift lids.Amides are irritating; pH neutral saline is preferred if available.
Ingestion Rinse mouth. Do NOT induce vomiting. Prevents aspiration pneumonia and secondary esophageal burns.

References

  • PubChem. (n.d.). Compound Summary: Benzamide Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine-carboxamides. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Selection and Use. Retrieved October 26, 2023, from [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。